Product packaging for Grubbs second generation(Cat. No.:)

Grubbs second generation

Cat. No.: B8389790
M. Wt: 850.0 g/mol
InChI Key: FCDPQMAOJARMTG-UHFFFAOYSA-M
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Description

Grubbs second generation is a useful research compound. Its molecular formula is C46H66Cl2N2PRu+ and its molecular weight is 850.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H66Cl2N2PRu+ B8389790 Grubbs second generation

Properties

Molecular Formula

C46H66Cl2N2PRu+

Molecular Weight

850.0 g/mol

IUPAC Name

benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexylphosphanium

InChI

InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-1

InChI Key

FCDPQMAOJARMTG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3

Origin of Product

United States

I. Historical Context and Evolution of Ruthenium Based Olefin Metathesis Catalysts

Early Developments in Olefin Metathesis Catalysis

The phenomenon of olefin metathesis was first observed in the 1950s by industrial chemists who noted the unexpected conversion of olefins over metal-based catalysts. acs.org In 1956, Herbert S. Eleuterio at DuPont observed the polymerization of norbornene and the disproportionation of propylene (B89431) to ethylene (B1197577) and butene using a molybdenum-on-alumina catalyst. acs.org Concurrently, researchers at Phillips Petroleum and Standard Oil of Indiana reported similar findings with propylene. acs.org The term "olefin metathesis" was coined in 1967 by Nissim Calderon and his team at Goodyear Tire & Rubber, who also provided crucial insights into the reaction mechanism. acs.orgwikipedia.org A pivotal moment came in 1971 when Yves Chauvin and Jean-Louis Hérisson proposed the now-accepted mechanism involving a metal carbene and a metallacyclobutane intermediate. acs.orgcaltech.edu This mechanistic understanding laid the theoretical groundwork for the rational design of new, more efficient catalysts.

Emergence of Well-Defined Ruthenium-Based Catalysts

While early metathesis catalysts were often ill-defined and based on metals like tungsten and molybdenum, the 1960s saw the initial discovery that ruthenium trichloride (B1173362) could catalyze the reaction. wikipedia.org However, these early systems were not well-characterized. wikipedia.org A significant breakthrough occurred in the late 1980s and early 1990s when Robert H. Grubbs's group began to explore ruthenium's potential, noting its ability to promote ring-opening metathesis polymerization (ROMP) in protic solvents like water. nobelprize.orgnih.gov This tolerance to functional groups was a marked advantage over the highly sensitive molybdenum and tungsten catalysts developed by Richard R. Schrock. wikipedia.orgnobelprize.org The quest for a "well-defined" catalyst—a stable, isolable complex with a clear structure—led Grubbs's team to synthesize the first such ruthenium catalyst in 1992. wikipedia.orgresearchgate.net This initial complex, prepared from RuCl₂(PPh₃)₄ and diphenylcyclopropene, was a crucial step towards creating more practical and versatile catalysts. wikipedia.org

Genesis of First-Generation Grubbs Catalysts

Building on their initial success, the Grubbs group reported in 1995 what is now known as the first-generation Grubbs catalyst, [RuCl₂(PCy₃)₂(CHPh)]. wikipedia.orgnobelprize.org This purple solid was synthesized in a one-pot reaction from RuCl₂(PPh₃)₃, phenyldiazomethane (B1605601), and tricyclohexylphosphine (B42057) (PCy₃). wikipedia.org The key innovation was the replacement of the less basic triphenylphosphine (B44618) (PPh₃) ligands with the more electron-donating and bulkier tricyclohexylphosphine ligands. caltech.edu This modification resulted in a catalyst that was not only more active but also remarkably stable in air and compatible with a wide array of functional groups, a significant advantage for synthetic organic chemists. wikipedia.orgnobelprize.org The first-generation catalyst proved effective for various metathesis reactions, including ring-closing metathesis (RCM), and became a commercially available, widely used tool in organic synthesis. nobelprize.orgbeilstein-journals.org

Development of Second-Generation Grubbs Catalysts

Despite the success of the first-generation catalyst, there was a need for even more active catalysts that could tackle more challenging substrates, such as sterically hindered or electron-deficient olefins. nobelprize.orgbeilstein-journals.org This led to the development of the second-generation Grubbs catalysts.

Comparative Advantages in Reactivity, Stability, and Functional Group Tolerance

The second-generation Grubbs catalysts exhibit several key advantages over their first-generation counterparts.

Enhanced Reactivity: They are significantly more active, capable of catalyzing the metathesis of tri- and even tetrasubstituted olefins, which were challenging substrates for the first-generation catalyst. beilstein-journals.org This higher activity is attributed to the electronic properties of the NHC ligand, which promotes the dissociation of the remaining phosphine (B1218219) ligand to generate the active catalytic species more readily. nobelprize.org

Greater Stability: The second-generation catalysts show enhanced thermal stability. nih.govbeilstein-journals.org The strong bond between the ruthenium center and the NHC ligand prevents decomposition at higher temperatures. illinois.edu Furthermore, the NHC ligand is less prone to dissociation compared to the phosphine ligand, contributing to the catalyst's robustness. illinois.edu

Broad Functional Group Tolerance: While the first-generation catalysts were already lauded for their functional group tolerance, the second-generation catalysts expanded this capability. wikipedia.orgnih.gov They remain active in the presence of a wide range of functional groups, including acids, alcohols, aldehydes, and amines, making them exceptionally versatile for complex molecule synthesis. sigmaaldrich.cnillinois.edu

Catalyst GenerationKey Ligand FeatureReactivity with Hindered OlefinsThermal Stability
First-Generation Two phosphine ligands (PCy₃)LowerGood
Second-Generation One phosphine (PCy₃) and one NHC ligandSignificantly HigherEnhanced

Evolution of Related Ruthenium-Carbene Catalysts (e.g., Hoveyda-Grubbs)

The fundamental design of the Grubbs catalysts inspired the development of numerous derivatives. A particularly influential evolution was the creation of the Hoveyda-Grubbs catalysts. In 1999, Amir H. Hoveyda's group introduced a catalyst where one of the ligands is a chelating isopropoxystyrene group. beilstein-journals.orgsigmaaldrich.cn In the second-generation Hoveyda-Grubbs catalyst, the phosphine ligand is replaced entirely, resulting in a complex with an NHC ligand and a chelating benzylidene ether ligand. nih.govmdpi.com

These catalysts exhibit exceptional stability and are often recoverable and recyclable. beilstein-journals.orgacs.org The chelating ether arm can dissociate to allow the reaction to proceed and then re-coordinate to the ruthenium center, which contributes to the catalyst's stability and allows for its regeneration. beilstein-journals.org This increased stability makes them particularly suitable for industrial applications and for reactions requiring prolonged heating. mdpi.comencyclopedia.pub The development of Hoveyda-Grubbs catalysts and other variants continues to expand the toolkit available to chemists for olefin metathesis. researchgate.netmdpi.com

Ii. Molecular Architecture and Ligand Design in Second Generation Grubbs Catalysts

Central Ruthenium Metal Coordination Environment

The central feature of a second-generation Grubbs catalyst is a single ruthenium atom, which acts as the catalytic core. This ruthenium center is typically in a +2 oxidation state and features a d6 electron configuration. The metal is surrounded by five ligands, resulting in a 16-electron, coordinatively unsaturated complex. sigmaaldrich.cn This coordination environment is essential for the catalytic cycle, as it possesses a vacant coordination site that allows for the binding of olefinic substrates.

The geometry of the precatalyst is generally described as a pseudo-octahedral or, more commonly, a distorted square-pyramidal structure. researchgate.net In this arrangement, the five ligands are:

An N-heterocyclic carbene (NHC) ligand.

A phosphine (B1218219) ligand, typically tricyclohexylphosphine (B42057) (PCy₃).

Two mono-anionic halide ligands, usually chloride (Cl⁻). sigmaaldrich.cn

An alkylidene group (e.g., benzylidene), which is the active site for the metathesis reaction. sigmaaldrich.cn

The initiation of the catalytic cycle involves the dissociation of one of the neutral ligands, the phosphine, to generate a highly reactive 14-electron intermediate. sigmaaldrich.cn It is this species that actively participates in the olefin metathesis reaction.

Role of N-Heterocyclic Carbene (NHC) Ligands

The defining feature of second-generation Grubbs catalysts is the replacement of one of the phosphine ligands of the first-generation catalyst with a strongly donating N-heterocyclic carbene (NHC) ligand. wikipedia.org This substitution dramatically alters the catalyst's properties, leading to significantly higher activity and broader applicability. The most common NHC ligands are derived from imidazolin-2-ylidene, such as SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene) and SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene). nih.gov

NHC ligands are powerful σ-donors, significantly more so than the phosphine ligands they replace. researchgate.net This strong electron donation increases the electron density at the ruthenium center. This enhanced electron density is crucial for stabilizing the various metallacyclobutane intermediates formed during the catalytic cycle.

While traditionally viewed as poor π-acceptors, recent computational studies and experimental evidence suggest that saturated NHC ligands (like SIMes) can exhibit significant π-acidity. rsc.orgrsc.org This π-acceptance allows for back-donation from the electron-rich ruthenium center into the empty p-orbital of the carbene carbon. Theoretical evaluations indicate that despite a larger σ-donor strength, the NHC ligand is a better π-acceptor than phosphine. researchgate.netacs.org This combination of strong σ-donation and modest π-acceptance makes the NHC ligand very tightly bound to the metal center. researchgate.netacs.org The potent σ-donation from the NHC ligand can also influence other bonds; for instance, it can increase Ru→PCy₃ back-donation, strengthening the Ru-P bond and, counterintuitively, slowing the rate of phosphine dissociation compared to first-generation catalysts. rsc.orgrsc.org

The steric bulk of the NHC ligand plays a critical role in both catalyst stability and selectivity. The large N-aryl substituents (e.g., mesityl or 2,6-diisopropylphenyl) on the NHC ring create a sterically hindered environment around the ruthenium center. This bulkiness, often quantified by the steric parameter known as percent buried volume (%VBur), provides a protective shield that discourages catalyst decomposition pathways. nih.govacs.org

Furthermore, these steric interactions are crucial for conformational control. They influence the orientation of the alkylidene ligand and the approaching olefin substrate, which can dictate the stereoselectivity (E/Z selectivity) of the metathesis reaction. mdpi.comresearchgate.net In catalysts with bulky NHCs, steric effects can dominate over electronic effects in controlling the metathesis activity. acs.org The presence of substituents on the backbone of the NHC ring can further enhance stability by hindering the rotation of the N-aryl groups, thereby limiting decomposition via C-H activation. mdpi.com

The ability to modify the NHC ligand's steric and electronic properties allows for the tuning of catalytic selectivity. For example, catalysts bearing engineered naphthyl-substituted NHC ligands have shown high activity in forming challenging tetrasubstituted C=C bonds. nih.gov Conversely, decreasing the size of the N-aryl groups can be advantageous for the ring-closing metathesis (RCM) of hindered substrates. mdpi.com

Table 1. Comparison of Catalytic Performance with Different NHC Ligands in the RCM of Diethyl 2,2-diallylmalonate.
Catalyst TypeNHC LigandKey FeatureRelative Activity/Time to Max. Conversion
Nitro-activated Hoveyda-Grubbs typeSIMesStandard, bulky N-aryl groupsLeast active in this series
Nitro-activated Hoveyda-Grubbs typeMe₂IMes (unsaturated)Unsaturated NHC backboneFaster initiation than SIMes (~15 min)
Nitro-activated Hoveyda-Grubbs typeNaphthyl-cyclohexyl substitutedEngineered, sterically modifiedHigher activity than SIMes and Me₂IMes
Nitro-activated Hoveyda-Grubbs typeNaphthyl-aryl substitutedEngineered, sterically modifiedHigh activity, slightly less than cyclohexyl version

Data adapted from research on nitro-activated catalysts, showing that modifications to the NHC ligand away from the standard SIMes can significantly enhance reaction rates. nih.gov

A successful strategy for fine-tuning catalyst performance involves the use of unsymmetrical NHC ligands, where the two N-substituents are different (e.g., N-alkyl/N'-aryl). unisa.itacs.orgmdpi.com This approach allows for a more nuanced modulation of the steric and electronic environment around the ruthenium center. The synthesis of these ligands typically involves multi-step procedures, starting from a diamine precursor, followed by reductive amination with a ketone/aldehyde and subsequent cyclization to form the imidazolinium salt, the precursor to the NHC. mdpi.com

Unsymmetrical NHC ruthenium catalysts have demonstrated unique properties, including enhanced stability and high selectivity in specific metathesis reactions where their symmetrical counterparts are less effective. mdpi.com For instance, complexes bearing an anti NHC backbone configuration are generally more stable and active than their corresponding syn isomers. unisa.itacs.org The combination of different N-substituents and backbone stereochemistry provides a powerful tool for developing highly specialized and efficient catalysts. unisa.itacs.org

Ancillary Ligands: Phosphines and Halides

The two halide ligands are typically chlorides (Cl⁻). These are mono-anionic ligands that complete the coordination sphere of the ruthenium center. Their role is primarily electronic, helping to balance the charge of the Ru(II) center. While less commonly modified, exchanging these halides can also impact catalytic performance. For instance, replacing chlorides with bulkier iodides has been shown to improve selectivity in certain ring-closing metathesis reactions by retarding access to the catalytic site. nih.gov

Role of Phosphine Ligands (e.g., PCy3)

In the classic second-generation Grubbs catalyst, a bulky and electron-rich phosphine ligand, most commonly tricyclohexylphosphine (PCy3), plays a crucial role in the initiation of the catalytic cycle. sigmaaldrich.cn The catalytic process begins with the dissociation of this phosphine ligand from the 16-electron precatalyst. sigmaaldrich.cn This reversible step generates a highly reactive 14-electron intermediate, which is the active species in the metathesis reaction. sigmaaldrich.cn

The rate of phosphine dissociation is a key determinant of the catalyst's initiation rate. The PCy3 ligand, with its significant steric bulk and strong electron-donating nature, modulates this process. nobelprize.orgresearchgate.net While essential for stabilizing the precatalyst, the dissociation of PCy3 is a prerequisite for the coordination of an olefin substrate to the ruthenium center. sigmaaldrich.cnresearchgate.net The enhanced activity of second-generation catalysts compared to their first-generation counterparts is attributed to their greater affinity for coordinating with an olefin substrate even in the presence of free phosphine. sigmaaldrich.cn However, the dissociated PCy3 can also participate in undesired side reactions, particularly with electron-deficient olefins like acrylates, which can lead to catalyst deactivation. researchgate.net

Modulation of Catalytic Properties by Ligand Variation

Varying the phosphine and halide ligands provides a powerful tool for tuning the catalyst's behavior to suit specific applications. sigmaaldrich.cn

Phosphine Ligand Variation : The initiation rate of the catalyst can be significantly altered by replacing the PCy3 ligand. sigmaaldrich.cn Substituting PCy3 with more labile ligands, such as pyridines, can increase the initiation rate by more than a millionfold. wikipedia.org This is particularly advantageous for applications like ring-opening metathesis polymerization (ROMP), where rapid initiation is desired to achieve polymers with low polydispersity. wikipedia.org Conversely, for applications requiring slower initiation, the standard PCy3 ligand is often preferred. sigmaaldrich.cn

Halide Ligand Variation : The nature of the halide ligands can also be modified to fine-tune catalytic performance. For instance, replacing the chloride ligands with iodides has been shown to improve selectivity in certain reactions, such as macrocyclization during ring-closing metathesis (RCM). acs.org The bulkier iodide ligands can influence the steric environment around the metal center, leading to enhanced selectivity. acs.org

The following table summarizes the impact of ligand variation on catalyst properties:

Ligand TypeExample VariationEffect on Catalytic PropertiesPrimary Application Benefit
PhosphinePCy3 → 3-BromopyridineDramatically increases the initiation rate. wikipedia.orgFast-initiating catalyst for ROMP, leading to polymers with low polydispersity. wikipedia.org
HalideChloride (Cl) → Iodide (I)Improves selectivity for macrocyclization in RCM. acs.orgEnhanced control over product formation in complex cyclization reactions. acs.org

Alkylidene Moiety Variation

The alkylidene moiety (e.g., benzylidene in the parent second-generation catalyst) is the component that directly participates in the C-C double bond cleavage and formation. sigmaaldrich.cn Variation of this ligand has led to significant advancements in catalyst design, most notably the development of Hoveyda-Grubbs type catalysts. odu.edu In these derivatives, the benzylidene group is part of a larger chelating ligand, typically an isopropoxy-substituted styrene. odu.edu

This modification has several profound effects:

Increased Stability : The chelation of the ether oxygen to the ruthenium center results in a more stable, phosphine-free precatalyst. acs.orgnih.gov

Modulated Initiation : The rate of initiation can be controlled by the strength of the Ru-O chelate bond. wikipedia.org

Catalyst Recovery : The attached styrenyl ether ligand facilitates easier removal of the catalyst from the reaction products. acs.org

Furthermore, the steric and electronic properties of the alkylidene itself can influence the initiation rate; for example, catalysts with smaller alkylidene groups, such as methylidene, tend to initiate more slowly. sigmaaldrich.cn

Rational Design Principles for Enhanced Catalytic Performance

The evolution of second-generation Grubbs catalysts has been guided by rational design principles based on a deep understanding of the reaction mechanism. nobelprize.org The primary goal is to optimize the balance between catalyst stability and activity for a given transformation.

Key design strategies include:

Tuning Initiation Rate : A central principle is the control of the initiation step, which involves the dissociation of a neutral ligand to generate the active 14-electron species. sigmaaldrich.cn This is achieved by modifying the lability of the dissociating ligand, as seen in the replacement of PCy3 with pyridines to create "fast-initiating" catalysts or the introduction of a chelating ether in Hoveyda-Grubbs catalysts for controlled initiation. wikipedia.orgodu.edu

Enhancing Stability and Lifetime : To improve thermal stability and catalyst lifetime, designers have incorporated chelating ligands. Hemilabile chelating ligands, such as pyridinyl-alcoholates, can reversibly bind to the ruthenium center, protecting it from decomposition pathways while allowing substrate access when needed. nih.gov

Modifying Steric and Electronic Properties : The steric and electronic characteristics of the N-heterocyclic carbene (NHC) and alkylidene ligands are systematically altered to enhance reactivity and stability. mdpi.com For instance, the favorable electron donation and steric bulk of the NHC ligand in second-generation systems contribute to a higher rate of catalyst turnover compared to first-generation catalysts. nobelprize.org By making targeted modifications to these ligands, catalysts can be tailored for challenging substrates or specific reaction types like RCM, cross-metathesis, and ROMP. acs.org

Iii. Synthetic Methodologies for Second Generation Grubbs Catalysts

Precursor Synthesis and Reactant Selection

The synthesis of second-generation Grubbs catalysts often begins with the preparation of appropriate precursors and the careful selection of reactants. A common and crucial precursor is the first-generation Grubbs catalyst, which is a well-defined ruthenium-based complex. wikipedia.org

The first-generation catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, is itself synthesized from ruthenium precursors like RuCl₂(PPh₃)₃. wikipedia.org Its synthesis involves a one-pot reaction with phenyldiazomethane (B1605601) and tricyclohexylphosphine (B42057). wikipedia.org This air-stable compound serves as a key starting material for the creation of its more active second-generation counterparts. odu.edu

The defining feature of the second-generation catalyst is the incorporation of an N-heterocyclic carbene (NHC) ligand. wikipedia.org The selection of this ligand is critical to the catalyst's performance. The most common NHC ligand used is 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene, often abbreviated as SIMes. Another frequently used NHC is 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene (B172458) (H₂IMes). researchgate.net The enhanced activity of the second-generation catalysts is attributed to the strong electron-donating nature of the NHC ligand, which promotes the catalytic cycle.

Table 1: Key Reactants in the Synthesis of Grubbs Catalysts

Compound NameAbbreviationRole
Ruthenium(II) chloride triphenylphosphine (B44618)RuCl₂(PPh₃)₃Ruthenium precursor for first-gen catalyst
PhenyldiazomethaneCarbene source for first-gen catalyst
TricyclohexylphosphinePCy₃Phosphine (B1218219) ligand
1,3-bis(2,4,6-trimethylphenyl)imidazolidinylideneSIMesN-heterocyclic carbene ligand for second-gen
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylideneH₂IMesN-heterocyclic carbene ligand for second-gen

Direct Synthetic Approaches

Direct synthetic routes to second-generation Grubbs catalysts typically involve the reaction of a ruthenium precursor with the appropriate ligands in a single procedural sequence.

One prominent direct method involves the reaction of the first-generation Grubbs catalyst with an alkoxy-protected 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene. This approach is straightforward and yields the air-stable second-generation catalyst. odu.edu

An alternative direct synthesis avoids the pre-synthesis of the first-generation catalyst. This method starts with a zero-valent ruthenium compound, such as Ru(p-cymene)(COD), where p-cymene (B1678584) is paracymene and COD is 1,5-cyclooctadiene. This precursor is then reacted with tricyclohexylphosphine (PCy₃), PhCHCl₂, and an N-heterocyclic carbene compound in a hydrocarbon solvent like toluene (B28343). This process is noted for its use of readily available starting materials and is suitable for larger-scale production. google.com

Table 2: Comparison of Direct Synthetic Approaches

Starting Ruthenium PrecursorKey ReagentsSolvent(s)Key Advantage
First-Generation Grubbs CatalystAlkoxy-protected NHC ligandNot specifiedSimplicity and use of a stable precursor
Ru(p-cymene)(COD)PCy₃, PhCHCl₂, NHC ligandToluene, hydrocarbonsLow cost of materials, suitable for scale-up

Ligand Exchange Strategies for Catalyst Preparation

Ligand exchange offers a versatile strategy for the synthesis and modification of second-generation Grubbs catalysts. This approach involves the substitution of one or more ligands on a pre-existing ruthenium complex.

A common ligand exchange strategy involves the replacement of a phosphine ligand in the first-generation catalyst with an NHC ligand. This is a foundational method for producing the second-generation catalyst. Furthermore, subsequent ligand exchanges can be performed on the second-generation catalyst itself to fine-tune its properties. For instance, the remaining phosphine ligand can be replaced with more labile ligands, such as pyridines, to create faster-initiating catalysts, sometimes referred to as third-generation Grubbs catalysts. wikipedia.org

Another application of ligand exchange is the synthesis of catalysts with different halide ligands. For example, diiodide second-generation catalysts can be prepared from the first-generation catalyst by treatment with sodium iodide (NaI). This halide exchange is followed by the introduction of the NHC ligand. nih.gov

More complex ligand exchange strategies have been developed to create latent catalysts. In one such method, a phosphite (B83602) ligand is introduced to a Hoveyda-Grubbs second-generation catalyst. This can induce a change in the complex's geometry from the active trans-dichloro form to a latent cis-dichloro species, which can be activated on demand. nih.govacs.org

Practical and Larger-Scale Preparations

The transition from laboratory-scale synthesis to practical, larger-scale preparations of second-generation Grubbs catalysts requires consideration of factors such as cost, safety, and efficiency. Methodologies have been developed to address these needs.

One approach for larger-scale synthesis of Hoveyda-type second-generation catalysts focuses on the convenient preparation of key building blocks, such as 2-isopropoxy-5-nitrobenzaldehyde. acs.org This highlights the importance of optimizing the synthesis of all components of the catalyst for industrial applications.

The direct synthesis method starting from Ru(p-cymene)(COD) is explicitly described as being suitable for industrialized large-scale production due to its low-cost and readily available raw materials, simple and safe operational process, and high yield. google.com This method can be carried out in hydrocarbon solvents at temperatures ranging from 20 to 80°C. google.com

For specific applications, such as cross-metathesis reactions, the second-generation Grubbs catalyst has been successfully used on a gram scale. For example, the dimerization of eugenol (B1671780) using the second-generation catalyst has been performed on a relatively large scale under reflux conditions to drive the reaction forward through the removal of ethylene (B1197577) gas. utc.edu

Iv. Mechanistic Elucidation of Olefin Metathesis Catalyzed by Second Generation Grubbs Catalysts

The Chauvin Mechanism: [2+2] Cycloaddition and Cycloreversion

The generally accepted mechanism for transition metal-catalyzed olefin metathesis was first proposed by Yves Chauvin. wikipedia.orglibretexts.orgapexmolecular.com This model, which provides the framework for understanding the function of Grubbs catalysts, posits that the reaction does not proceed through a direct [2+2] cycloaddition between two alkenes, a process that is symmetry-forbidden. wikipedia.org Instead, the catalytic cycle is initiated by a [2+2] cycloaddition reaction between a transition metal alkylidene complex and the olefin substrate. wikipedia.orglibretexts.org

This step forms a crucial four-membered ring intermediate known as a metallacyclobutane. wikipedia.orglibretexts.org The metallacycle is unstable and subsequently breaks apart in a retro-[2+2] cycloaddition, or cycloreversion, process. libretexts.org This cleavage can regenerate the original reactants or, productively, yield a new olefin product and a new metal alkylidene species, which can then continue the catalytic cycle. wikipedia.org The introduction of the transition metal's d-orbitals circumvents the symmetry restrictions, facilitating this reaction pathway. libretexts.org

Initiation Mechanism of Second-Generation Catalysts

A critical distinction of second-generation Grubbs catalysts is their initiation mechanism, which is the process of converting the stable 16-electron precatalyst into a catalytically active species.

The second-generation Grubbs precatalyst is a 16-electron ruthenium complex, which is relatively stable and needs to be activated to enter the catalytic cycle. The crucial first step in the activation of these catalysts is the dissociation of one of the neutral electron-donating ligands. researchgate.net For the archetypal second-generation catalyst, this involves the reversible dissociation of the phosphine (B1218219) ligand (e.g., tricyclohexylphosphine (B42057), PCy₃) to generate a highly reactive, coordinatively unsaturated 14-electron intermediate. acs.org This 14-electron species is the active catalyst that coordinates with the olefin substrate to initiate the metathesis process. acs.org The substitution of a phosphine ligand from the first-generation catalyst with a more strongly donating N-heterocyclic carbene (NHC) ligand is a defining feature of the second-generation systems.

The rate of initiation is highly dependent on the specific ligands and the olefin substrate. Kinetic investigations have shown that the initiation can follow different mechanistic pathways, primarily a dissociative (D) mechanism and an interchange mechanism with an associative mode of activation (Iₐ). researchgate.netacs.org For sterically demanding olefins and certain catalyst structures, the dissociative pathway is preferred. acs.org In contrast, for less bulky olefins, both pathways can be significant. acs.org The rate of initiation can be dramatically increased by replacing the phosphine ligand with more labile ligands, such as 3-bromopyridine, which can accelerate the initiation by over a millionfold. wikipedia.org

Below is a table summarizing activation energies for the formation of active and inactive carbene complexes for first-generation (Gen I) and second-generation (Gen II) catalysts, illustrating the higher energy requirement for Gen II initiation.

CatalystPathwayCalculated Activation Energy (kcal/mol)
Gen I Formation of Inactive Carbene (1Bi)35.1
Formation of Active Carbene (1Ba)48.5
Gen II Formation of Inactive Carbene (2B)39.4
Formation of Active Carbene44.2
Data sourced from computational studies. acs.org

The equilibrium between the 16-electron precatalyst and the 14-electron active species is profoundly influenced by the electronic and steric properties of the ligands. researchgate.netnih.gov The strong σ-donating character of the NHC ligand in second-generation catalysts plays a crucial role. researchgate.net It stabilizes the resulting 14-electron intermediate, thereby influencing the dissociation and reassociation rates of the phosphine ligand. researchgate.net

Ligand TypeEffect on Dissociation (k₁)Effect on Reassociation Equilibrium
Aminophosphines Accelerates initiation relative to PCy₃Higher binding constants can moderate the effect
3-Bromopyridine Increases initiation rate >1,000,000xSignificantly shifts equilibrium toward dissociation
Sterically Demanding NHCs Favors phosphine dissociationStabilizes the 14-electron active species
Electron-Withdrawing Groups on Benzylidene Increases initiation ratesFavors the dissociative pathway
This table summarizes general trends observed in various studies. acs.orgwikipedia.orgnih.gov

Ruthenacyclobutane Intermediate Formation and Cleavage

Once the active 14-electron species is formed, it reversibly coordinates with an olefin substrate. This coordination is followed by a [2+2] cycloaddition to form the key ruthenacyclobutane intermediate. The cleavage of this metallacycle releases the new olefin product and regenerates a ruthenium alkylidene, which continues the catalytic cycle. The stability and reactivity of this intermediate are paramount to the catalyst's efficiency. Computational studies have shown that metallacyclobutane intermediates in second-generation systems are significantly more stable (by about 8.4 kcal/mol) than those in first-generation systems, which partly explains their improved catalytic activity. acs.org

The structure and stability of the ruthenacyclobutane intermediate are influenced by subtle electronic effects, including agostic interactions. researchgate.netresearchgate.net An agostic interaction is the interaction of a C-H or C-C σ-bond with the metal center. In the case of ruthenacyclobutanes, it has been shown that the metal center can interact with the Cα-Cβ bonds of the ring. researchgate.net This is described as an α,β-(C-C-C) agostic interaction, where σ-electron density from the two C-C σ-bonds is donated to the ruthenium center. researchgate.net This interaction helps to stabilize the metallacyclobutane, which is a formally 16-electron, high-oxidation state Ru(IV) species. researchgate.net This stabilization of the key intermediate is considered a factor in the high efficiency of these catalysts. researchgate.net

Reaction Pathway Analysis

Following the generation of the 14-electron active species, an incoming olefin substrate coordinates to the ruthenium center. This is followed by a [2+2] cycloaddition reaction between the olefin and the ruthenium alkylidene, leading to the formation of a crucial four-membered metallacyclobutane intermediate. researchgate.net This ruthenacyclobutane is a key structure in the catalytic cycle. The stability and formation of this intermediate are influenced by agostic interactions, where σ-electron density from C-C bonds is donated to the metal center. researchgate.net

The metallacyclobutane intermediate then undergoes a retro [2+2] cycloaddition, breaking apart in a productive manner to release a new olefin product and form a new ruthenium alkylidene species. This new alkylidene can then react with another olefin substrate molecule, continuing the catalytic cycle. organic-chemistry.org The enhanced activity of the second-generation catalysts is largely attributed to the replacement of one phosphine ligand with a strongly donating N-heterocyclic carbene (NHC) ligand. acs.orgresearchgate.net This NHC ligand not only stabilizes the active intermediates but also promotes the dissociation of the remaining phosphine ligand, thereby facilitating the entry of the olefin substrate into the coordination sphere of the ruthenium center. researchgate.net Recent computational studies using density functional theory (DFT) have also highlighted the role of attractive noncovalent interactions in determining the generation rates of the active catalyst. acs.org

Stereochemical Control Mechanisms in Metathesis Reactions

Stereochemical control is a critical aspect of olefin metathesis, determining the geometry of the newly formed double bond. The structure of the catalyst plays a pivotal role in dictating the stereoselectivity of the reaction. nih.govrsc.org While significant progress has been made in developing catalysts for enantioselective olefin metathesis, controlling the E/Z selectivity of the resulting alkene has been a distinct and significant challenge. acs.org For many years, the stereochemical outcome was often governed by the thermodynamic preferences of the system, which typically favors the more stable E-isomer. acs.org

Second-generation Grubbs catalysts are classically known for favoring the formation of the thermodynamically more stable E (trans) olefins. nih.gov The development of catalysts that can selectively produce the less stable Z (cis) isomers has been a major focus of research, leading to the design of sophisticated transition metal complexes. nih.gov

The inherent preference of standard second-generation Grubbs catalysts is for the formation of E-alkenes. nih.gov However, recent innovative approaches have demonstrated that this selectivity can be reversed. A notable strategy involves merging the classical E-selective Grubbs second-generation catalyst with a photocatalyst. nih.govrsc.org This dual catalytic system enables a tandem reaction sequence where the metathesis reaction is followed by a photocatalytic E→Z isomerization, ultimately leading to the contra-thermodynamic Z-isomer as the major product. nih.govresearchgate.net

In this tandem system, the photocatalyst absorbs light and initiates an energy transfer process that isomerizes the initially formed E-alkene to the Z-alkene. nih.govthieme-connect.com Joint experimental and computational studies have shown that the success of this method relies on the compatibility of the two catalytic cycles, ensuring that the metathesis catalyst remains stable and active under photocatalytic conditions. nih.govresearchgate.net

The nature of the olefin substrate also significantly influences the efficiency and selectivity of the metathesis reaction. A general empirical model developed by Grubbs categorizes olefinic substrates into different types based on their reactivity and tendency for self-metathesis. For instance, cross-metathesis reactions between two olefins of different types are often selective, whereas reactions between olefins of the same type can lead to statistical product mixtures. Research has shown successful cross-metathesis between Type II olefins, such as secondary allylic alcohols and alkyl acrylates, which are known to undergo homodimerization slowly, thus favoring the cross-metathesis pathway. acs.org The reaction is also effective with various aliphatic olefins. nih.gov

The following tables present research findings on the Z-selective metathesis achieved by combining a second-generation Grubbs catalyst with a photocatalyst, and the cross-metathesis of various allylic alcohols with acrylates.

Z-Selective Homo-Coupling of Styrene Derivatives Using Grubbs II and a Photocatalyst thieme-connect.com
Substrate (R-group on Styrene)Yield (%)Z:E Ratio
H8891:9
Me6686:14
MeO4185:15
OCOMe8088:12
CH₂Cl5687:13
CF₃6090:10
Cl6187:13
F5990:10
Cross-Metathesis of Allylic Alcohols with Acrylates Using Grubbs Second-Generation Catalyst acs.org
Allylic AlcoholAcrylateProduct Yield (%)
1-Penten-3-olMethyl acrylate85
1-Penten-3-olBenzyl acrylate81
1-Penten-3-oltert-Butyl acrylate82
1-Phenyl-2-propen-1-olMethyl acrylate84
1-Phenyl-2-propen-1-olBenzyl acrylate80
1-(4-bromophenyl)-2-propen-1-olMethyl acrylate85
1-(4-bromophenyl)-2-propen-1-oltert-Butyl acrylate83

V. Computational and Theoretical Studies of Second Generation Grubbs Catalysts

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in the computational study of Grubbs catalysts, offering a balance between accuracy and computational cost that is well-suited for these complex systems. acs.org DFT calculations have been instrumental in elucidating various aspects of the catalyst's behavior at a molecular level.

DFT calculations have been pivotal in mapping the potential energy surfaces of olefin metathesis reactions catalyzed by second-generation Grubbs catalysts. These studies have detailed the energetics of key steps in the catalytic cycle, including ligand dissociation, olefin coordination, metallacyclobutane formation, and product release. bohrium.com For instance, computational studies have shown that the dissociation of the phosphine (B1218219) ligand from the 16-electron precatalyst to form the active 14-electron species is a crucial initiation step. researchgate.netresearchgate.net

A comparative table of calculated energetic barriers for key steps in the olefin metathesis catalytic cycle is presented below.

Catalytic StepFirst-Generation GrubbsSecond-Generation GrubbsEnergy (kcal/mol)
Phosphine DissociationLower BarrierHigher BarrierVaries with model
β-hydride transfer from metallacyclobutane16.924.3Gibbs Free Energy

The electronic structure of the ruthenium center and its surrounding ligands is a key determinant of the catalyst's reactivity. DFT calculations have provided detailed insights into the nature of the metal-ligand bonding and the electronic properties of the catalyst. The substitution of a phosphine ligand in the first-generation catalyst with a strongly donating N-heterocyclic carbene (NHC) ligand in the second-generation catalyst significantly alters the electronic environment of the ruthenium center. bohrium.com

Computational analyses have quantified the electronic effects of the NHC ligand, demonstrating its role as a strong σ-donor. This increased electron donation to the ruthenium center influences the stability of various intermediates and transition states throughout the catalytic cycle. bohrium.comrsc.org Studies have also explored the electronic impact of substituents on the NHC ligand and the benzylidene moiety, correlating these electronic modifications with observed changes in catalytic activity. researchgate.net

The orientation of the carbene ligand relative to the rest of the catalyst, known as its rotameric state, has been shown to have a significant impact on catalytic activity. DFT calculations have been instrumental in understanding the energetic landscape of carbene rotation and its coupling with other steps in the catalytic cycle. researchgate.netacs.org

It has been demonstrated through electronic structure calculations that carbene rotameric effects can explain the inverse relationship between the rate of organophosphine dissociation and catalytic activity in first and second-generation Grubbs catalysts. researchgate.netacs.org The rotation of the carbene ligand acts as a "toggle switch" that facilitates the dissociation of the phosphine ligand to generate the active catalyst. researchgate.net The energy barriers for this rotation are influenced by both steric and electronic factors, with orbital interactions playing a dominant role. acs.org Computational studies have revealed that the torsional barrier for carbene rotation is significantly higher in the second-generation precatalyst compared to the first. acs.org

Mechanistic Insights from Computational Data

Computational data, primarily from DFT calculations, have been synthesized to construct detailed mechanistic models for olefin metathesis with second-generation Grubbs catalysts. These models have moved beyond simple catalytic cycles to include off-cycle species, catalyst decomposition pathways, and the origins of selectivity. bohrium.comresearchgate.net

The generally accepted mechanism involves a dissociative pathway where a phosphine ligand is released, followed by olefin coordination and the formation of a metallacyclobutane intermediate. bohrium.com Computational studies have provided strong evidence supporting this dissociative mechanism over associative pathways. researchgate.net Furthermore, computational investigations have been crucial in understanding the factors that control stereoselectivity, particularly in the development of Z-selective catalysts. researchgate.netnih.gov These studies have shown how the steric and electronic properties of the ligands can be tuned to favor the formation of one stereoisomer over another. researchgate.netnih.gov

Recent computational work has also explored the interplay between Grubbs catalysts and external stimuli, such as light in photocatalysis, to achieve novel reactivity and selectivity. DFT and time-dependent DFT (TD-DFT) calculations have been used to investigate the excited-state properties of the catalyst and to rationalize how light can influence the stereochemical outcome of the metathesis reaction. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a catalyst and its observed activity. For Grubbs catalysts, QSAR models have been developed using descriptors derived from DFT calculations. smu.edu

These models typically use a set of molecular descriptors that quantify the electronic and steric properties of the catalyst. For example, the Wiberg bond index for the Ru=C bond and descriptors for the steric repulsion between the NHC ligand and the alkylidene have been shown to be important in QSAR models for Grubbs catalysts. smu.edu By correlating these descriptors with experimentally determined catalytic activities, QSAR models can be used to predict the performance of new, untested catalyst designs. researchgate.net

Prediction of Catalyst Properties and Selectivity

A major goal of computational chemistry in catalysis is to move from rationalizing existing results to predicting the properties and selectivity of novel catalysts. researchgate.net In the field of Grubbs catalysis, computational methods are increasingly being used in a predictive capacity.

DFT calculations can be used to screen virtual libraries of potential catalysts and identify promising candidates for experimental synthesis. researchgate.net For example, by calculating the energy barriers for key steps in the catalytic cycle for a range of different ligand structures, researchers can predict which catalysts are likely to exhibit high activity. nih.gov

Similarly, computational models have been developed to predict the stereoselectivity of metathesis reactions. nih.gov By analyzing the transition state energies for the formation of different stereoisomers, it is possible to predict whether a given catalyst will be E-selective or Z-selective. nih.govacs.org This predictive capability is guiding the de novo design of new generations of Grubbs catalysts with tailored properties. nih.govcaltech.edu

Analysis of Excitation and Photoisomerization Processes in Tandem Catalysis

Computational and theoretical studies have been instrumental in elucidating the complex photochemical dynamics of second-generation Grubbs catalysts, particularly within tandem catalytic systems where olefin metathesis is coupled with photoisomerization. These investigations provide critical insights into the electronic excited states and reaction pathways that govern the stereochemical outcome of the reaction, enabling transformations that are not achievable through ground-state thermal catalysis alone.

A significant area of research has focused on merging the standard E-selective metathesis activity of the Grubbs second-generation catalyst with a photocatalyst to achieve the synthesis of thermodynamically less favored Z-olefins. nih.govrsc.orgbohrium.comrsc.org Joint experimental and computational investigations have revealed that this tandem catalytic transformation is feasible through a carefully orchestrated sequence of events. nih.govrsc.org The proposed mechanism involves the photocatalyst primarily absorbing the light, followed by a diffusion-controlled back electron transfer that restores the Grubbs catalyst after its oxidation by the excited photocatalyst. nih.govrsc.orgrsc.org The reaction proceeds with the formation of the typical E-alkene product, which then undergoes E–Z photoisomerization via an energy transfer event from the excited photocatalyst. rsc.orgrsc.org

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to analyze the excited states of the Grubbs second-generation catalyst itself. These studies have identified the nature of its electronic transitions upon photoexcitation. For instance, analysis of the catalyst's Kohn-Sham molecular orbitals has shown the presence of an antibonding Ru-P interaction in the LUMO+7 orbital, which is implicated in the photorelease of the tricyclohexylphosphine (B42057) (PCy₃) ligand. researchgate.net

Further computational results have detailed the specific dissociative metal-centered (MC) excited states. rsc.orgresearchgate.net Upon irradiation, these states can be populated either directly or through internal conversion from higher energy states, facilitating ligand dissociation. rsc.orgresearchgate.net

The table below summarizes key computational data regarding the calculated excited states of the Grubbs second-generation catalyst.

Excited StateCalculated Energy (eV)Calculated Wavelength (nm)TypeDescription
S5--1MCDissociative Metal-Centered Singlet State
S6--1MCDissociative Metal-Centered Singlet State
S73.56348-Excitation to this state can be followed by internal conversion to S5 or S6. rsc.org
T62.69-3MCDissociative Metal-Centered Triplet State populated via intersystem crossing. rsc.orgresearchgate.net
T72.93-3MCDissociative Metal-Centered Triplet State populated via intersystem crossing. rsc.orgresearchgate.net

These computational findings are crucial for understanding the mechanism of photoinitiated processes involving Grubbs catalysts. For example, the photoexcitation of the catalyst can be used to initiate frontal ring-opening metathesis polymerization (FROMP). researchgate.net In such systems, UV light (e.g., 375 nm) is used to excite the Grubbs second-generation catalyst, often in the presence of an inhibitor, to generate the active species on demand. researchgate.net The computational analysis supports that direct irradiation of the catalyst can lead to ligand dissociation, a key initiation step in metathesis. rsc.orgresearchgate.net This photochemical control allows for spatial and temporal regulation over the polymerization process.

Vi. Catalyst Stability, Deactivation Pathways, and Regeneration Strategies

Intrinsic Air and Moisture Tolerance

The Grubbs second-generation catalyst exhibits a notable degree of stability towards air and moisture, which simplifies its handling in laboratory settings compared to its first-generation counterpart. wikipedia.org This enhanced stability is largely attributed to the presence of the N-heterocyclic carbene (NHC) ligand, which provides steric protection to the ruthenium center and possesses strong σ-donating properties that stabilize the complex. nih.gov While the solid catalyst is relatively stable, solutions of the catalyst can be more vulnerable to decomposition, particularly in the presence of oxygen. umicore.comstackexchange.com Studies have shown that while the catalyst can be used in non-degassed solvents and even in the presence of water for certain reactions, its activity can be diminished under these conditions over extended periods. nih.govthieme-connect.comresearchgate.net The Hoveyda-Grubbs second-generation catalyst, in particular, has demonstrated high stability and efficiency in air and water for ring-closing metathesis (RCM) reactions. nih.gov Encapsulation of the catalyst within matrices like alginate/mesoporous carbon has been shown to improve its performance and reusability in aqueous media, even under an air atmosphere. rsc.org

Common Deactivation Pathways

Several key pathways contribute to the deactivation of the Grubbs second-generation catalyst. These include processes initiated by the substrate, solvent, or other reagents present in the reaction mixture.

A significant deactivation route involves the β-hydride elimination from the metallacyclobutane intermediate formed during the catalytic cycle. This process converts the active ruthenium-alkylidene species into an inactive ruthenium-hydride complex. researchgate.netwikipedia.org Density functional theory (DFT) calculations have shown that the Gibbs free energy barrier for β-hydride transfer from the metallacyclobutane is a critical factor in this decomposition pathway. mdpi.com For the second-generation catalyst, this barrier is relatively low, making it a viable deactivation mechanism, especially when using substrates like ethylene (B1197577). mdpi.com This pathway can lead to the formation of inactive ruthenium species and isomerization of the olefin substrate. researchgate.net

Primary alcohols can induce the degradation of the Grubbs second-generation catalyst, particularly in the presence of a base. researchgate.netresearchgate.net The reaction with primary alcohols can lead to the formation of inactive ruthenium monocarbonyl species. researchgate.netacs.org The proposed mechanism involves the coordination of the alcohol to the ruthenium center, followed by a series of steps that can result in the loss of the alkylidene group and the formation of ruthenium hydride or phenyl complexes. researchgate.net The presence of a base greatly facilitates this degradation process. researchgate.net

Hydroxide ions can also promote the decomposition of the Grubbs catalyst. mdpi.com In the presence of hydroxide, a degradation pathway has been proposed that differs from the alcohol-induced mechanisms. mdpi.com This pathway can lead to the formation of ruthenium-hydride species and other inactive complexes. mdpi.com

Certain substrates can directly contribute to the deactivation of the catalyst. Electron-deficient olefins, such as acrylates, can participate in side reactions that lead to catalyst decomposition. researchgate.net For instance, the dissociated tricyclohexylphosphine (B42057) (PCy3) ligand can attack the acrylate, generating a reactive carbanion that can lead to catalyst deactivation. researchgate.net Additionally, the flexibility of the phenyl substituents on the N-heterocyclic carbene can lead to C-H activation and the formation of agostic complexes, initiating a decomposition pathway. acs.org

Formation of Inactive Ruthenium Species (e.g., Ruthenium Nanoparticles)

Interactive Data Table: Summary of Deactivation Pathways

Deactivation PathwayInitiating Species/ConditionsKey Intermediates/ProductsReference
β-Hydride EliminationMetallacyclobutane intermediateRuthenium-hydride complexes researchgate.netmdpi.com
Alcohol-Induced DegradationPrimary alcohols, baseRuthenium monocarbonyl species researchgate.netresearchgate.net
Hydroxide-Ion Induced DecompositionHydroxide ionsRuthenium-hydride species mdpi.com
Substrate-Induced DeactivationElectron-deficient olefins, flexible NHC substituentsCarbanions, agostic complexes researchgate.netacs.org
Nanoparticle FormationCatalyst decomposition during metathesisRuthenium nanoparticles (RuNPs) researchgate.networktribe.comresearchgate.net

Strategies for Mitigating Deactivation and Enhancing Longevity

Various strategies have been explored to counteract the deactivation of the Grubbs second-generation catalyst and extend its operational lifetime. A primary approach involves the modification of the catalyst's ligand sphere to improve its thermal stability. The lability of the tricyclohexylphosphine (PCy₃) ligand at room temperature is a known contributor to catalyst decomposition. Consequently, designing more robust ligand frameworks is a key area of research.

Another avenue for enhancing longevity is the modification of the N-heterocyclic carbene (NHC) ligand. Altering the steric and electronic properties of the substituents on the NHC backbone can lead to more stable complexes. mdpi.com It is theorized that backbone substituents can hinder the rotation of the N-aryl groups, thereby limiting decomposition pathways that proceed through C–H activation. mdpi.com

The following table summarizes the catalytic activity and lifetime of Grubbs second-generation precatalysts modified with different pyridinyl-alcoholato ligands in the metathesis of 1-octene (B94956) at 60 °C. The data demonstrates a significant improvement in catalyst lifetime compared to the unmodified second-generation catalyst (2).

Table 1: Catalytic Activity and Selectivity of Modified Grubbs Second-Generation Precatalysts

Precatalyst Conversion (%) Time to Max Conversion (h) Selectivity (%)
2 95 1.5 85
7 98 10 92
8 97 10 91
9 96 24 90

Data sourced from research on the metathesis of 1-octene at 60 °C with a 1-octene/Ru ratio of 9000. mdpi.com

Latency Strategies and Controlled Activation

Latency, the ability of a catalyst to remain dormant until activated by a specific trigger, is a highly desirable feature in many applications, particularly in polymer chemistry. Latent catalysts allow for the preparation of stable monomer-catalyst formulations with extended pot lives, enabling more precise control over the initiation of polymerization.

The addition of phosphite (B83602) ligands is a common strategy to induce latency in Grubbs-type catalysts. While much of the research has focused on the Hoveyda-Grubbs second-generation catalyst, the principles can be extended to the Grubbs second-generation catalyst. The introduction of a phosphite ligand can alter the geometry of the complex, often leading to a more stable, latent form. nih.govacs.orgnih.govresearchgate.net This latent species can then be activated on demand to initiate the metathesis reaction. nih.govacs.orgnih.govresearchgate.net

For the Grubbs second-generation catalyst specifically, phosphites can be used as inhibitors to control the initiation of reactions like frontal ring-opening metathesis polymerization (FROMP). nsf.gov The phosphite ligand is thought to occupy a coordination site on the ruthenium center, preventing the initiation of catalysis until it is displaced by an external stimulus.

Latent catalyst systems, including those generated through phosphite ligand addition, can be activated by various external stimuli, with heat and light being the most common.

Heat Activation: Thermal activation is a straightforward method for initiating catalysis in latent systems. Increasing the temperature provides the necessary energy to induce ligand dissociation, freeing up a coordination site for the olefin substrate to bind and initiate the metathesis cycle. For example, some N-aryl,N-alkyl N-heterocyclic carbene (NHC) ruthenium catalysts, which are derivatives of the Grubbs second-generation structure, exhibit excellent latency at ambient temperature and initiate metathesis upon heating to 85 °C. nih.gov

Light Activation: Photochemical activation offers excellent spatial and temporal control over catalyst initiation. Irradiation with light of a specific wavelength can trigger the release of an inhibiting ligand, such as a phosphite, from the ruthenium center, thereby activating the catalyst. nsf.gov This approach is particularly useful for applications requiring precise patterning, such as in 3D printing and materials science. nih.govacs.orgnih.govresearchgate.net

A study on the photoinitiated frontal ring-opening metathesis polymerization (FROMP) of dicyclopentadiene (B1670491) (DCPD) demonstrated that a Grubbs second-generation catalyst, in the presence of a phosphite inhibitor, can be activated using 375 nm light. nsf.gov This non-contact initiation method provides excellent control over the polymerization process.

The table below illustrates the effect of light on the ring-closing metathesis (RCM) of various substrates using the Grubbs second-generation catalyst in the presence of a phosphite inhibitor. The data clearly shows a significant increase in reaction yield upon irradiation with 375 nm light.

Table 2: Light-Activated Ring-Closing Metathesis with Grubbs Second-Generation Catalyst and a Phosphite Inhibitor

Substrate Condition Yield (%)
Diethyl diallylmalonate Dark 10
Diethyl diallylmalonate 375 nm Light 85
N,N-Diallyl-4-methylbenzenesulfonamide Dark 15
N,N-Diallyl-4-methylbenzenesulfonamide 375 nm Light 90
Diallyl ether Dark 5
Diallyl ether 375 nm Light 75

Data sourced from research on photoinitiated RCM reactions. nsf.gov

Vii. Applications of Second Generation Grubbs Catalysts in Synthetic Organic Chemistry

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful intramolecular reaction that utilizes diene substrates to form cyclic alkenes of varying sizes, with the concurrent release of a small volatile olefin, typically ethylene (B1197577). organic-chemistry.orgwikipedia.org The second-generation Grubbs catalyst is highly effective in promoting RCM, enabling the synthesis of a wide array of cyclic structures. organic-chemistry.orgmedwinpublishers.com

The Grubbs second-generation catalyst has been extensively used to synthesize a broad spectrum of cyclic compounds, ranging from common 5- to 7-membered rings to large macrocycles. organic-chemistry.orgwikipedia.org Its high efficiency and functional group tolerance have made it a go-to catalyst for macrocyclization, a key step in the synthesis of numerous complex natural products and pharmacologically active molecules. medwinpublishers.comacs.org The formation of these rings is a thermodynamically driven process, often facilitated by the removal of volatile ethylene gas from the reaction mixture. organic-chemistry.org

The versatility of the second-generation catalyst is demonstrated in its ability to construct not only simple carbocycles but also complex heterocyclic systems containing oxygen and nitrogen atoms. harvard.edunih.gov It has been successfully employed in the synthesis of macrocyclic peptides, where the catalyst's tolerance to the amide functionalities is crucial. nih.gov Furthermore, it has enabled the creation of previously challenging medium-sized rings (8- to 10-membered), which are prevalent in many natural product skeletons. mdpi.com

Table 1: Examples of Ring-Closing Metathesis using Grubbs Second-Generation Catalyst

Substrate Product Ring Size Catalyst Loading (mol%) Conditions Yield (%) Reference
Diethyldiallylmalonate 5 Not Specified Aqueous Media High Conversion mdpi.com
Acyclic Diene Precursor 8 (Benzoazacyclooctene) Not Specified Higher Temperatures 12% (mixture) mdpi.com
Peptide Diene Macrocycle 5 - 40 CH2Cl2 Good nih.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

While the second-generation Grubbs catalyst is highly active, it generally provides limited control over the stereochemistry of the newly formed double bond in RCM, often leading to a mixture of E and Z isomers. wikipedia.org The selectivity is influenced by the ring strain of the resulting cycloalkene and the specific substrate structure. organic-chemistry.org In many applications, the thermodynamically more stable E isomer is the major product. However, achieving high stereoselectivity, particularly for the less stable Z isomer, typically requires specifically designed catalysts. mdpi.com For instance, in the cyclization of certain peptidic systems, the second-generation Hoveyda-Grubbs catalyst, a derivative, has shown to provide excellent E-selectivity. nih.gov

Cross-Metathesis (CM)

Cross-Metathesis (CM) is an intermolecular reaction that involves the exchange of alkylidene groups between two different olefins. organic-chemistry.orgorganic-chemistry.org The second-generation Grubbs catalyst is widely utilized for this transformation due to its high activity and broad substrate scope, enabling the synthesis of complex olefins from simpler precursors. researchgate.net A significant challenge in CM is controlling the selectivity, as a statistical reaction can lead to a mixture of homodimerized and cross-coupled products. organic-chemistry.org

The success of a selective cross-metathesis reaction often depends on the differential reactivity of the two olefin partners. The second-generation Grubbs catalyst has proven effective in numerous instances where one olefin is more reactive than the other, leading to high yields of the desired cross-coupled product. organic-chemistry.org This catalyst has been instrumental in the synthesis of functionalized olefins by coupling various alkene substrates. harvard.edu

Traditionally, the Grubbs second-generation catalyst is known to favor the formation of the thermodynamically more stable E-alkene in cross-metathesis reactions. nih.gov However, recent research has demonstrated a novel approach to achieve the contrary, thermodynamically less favorable Z-isomer. nih.govorganic-chemistry.orgbohrium.comrsc.org By merging the action of the Grubbs second-generation catalyst with a suitable photocatalyst, a tandem catalytic process is established. nih.govorganic-chemistry.orgresearchgate.net

In this system, the Grubbs catalyst performs the standard E-selective metathesis. nih.gov Concurrently, the photocatalyst, upon irradiation with visible light, facilitates an E to Z isomerization of the product olefin. organic-chemistry.org This dual catalytic system effectively shifts the equilibrium towards the Z-isomer, providing a powerful method for accessing these valuable compounds. nih.govorganic-chemistry.org Mechanistic studies indicate that the process involves an energy transfer from the excited photocatalyst to the E-alkene, promoting its conversion to the Z-isomer, while the Grubbs catalyst remains stable and active. nih.govorganic-chemistry.org

Table 2: Photocatalytic Z-Selective Cross-Metathesis with Grubbs 2nd Gen. Catalyst

Olefin 1 Olefin 2 Photocatalyst E:Z Ratio Reference
Styrene Styrene 4CzIPN 5:95 nih.govorganic-chemistry.org

Note: This table is interactive and can be sorted by clicking on the column headers.

Enyne Metathesis

Enyne metathesis is a bond reorganization reaction between an alkene and an alkyne, catalyzed by a metal carbene, to produce a 1,3-diene. organic-chemistry.org This transformation can occur in both an intramolecular fashion, known as ring-closing enyne metathesis (RCEYM), or an intermolecular fashion, referred to as cross-enyne metathesis. organic-chemistry.org The Grubbs second-generation catalyst is an effective catalyst for these reactions. organic-chemistry.orgnih.gov

The generally accepted mechanism for enyne metathesis catalyzed by Grubbs-type complexes involves an initial reaction with the alkene moiety (the "ene-first" pathway). organic-chemistry.orgnih.govacs.org The catalyst reacts with the double bond to form a ruthenacyclobutane intermediate, which then undergoes a retro [2+2] cycloaddition to generate a new metal carbene. This carbene then reacts with the alkyne portion of the molecule to ultimately form the 1,3-diene product. organic-chemistry.orgnih.gov While this pathway is favored, the "yne-then-ene" pathway can also be operative depending on the substrate's substitution pattern. acs.org A drawback of this reaction can be the low E/Z selectivity of the resulting diene. organic-chemistry.org

Intramolecular Ring-Closing Enyne Metathesis (RCEYM)

Ring-closing enyne metathesis (RCEYM) is a versatile strategy for the synthesis of cyclic compounds containing a 1,3-diene moiety, which are valuable building blocks in organic synthesis. The second-generation Grubbs catalyst is highly effective in promoting these cyclizations, leading to the formation of a wide range of carbo- and heterocyclic systems. nih.govchim.it The reaction proceeds through a metal carbene-mediated pathway, and its efficiency can be influenced by the substrate structure and reaction conditions. organic-chemistry.org

The synthetic utility of RCEYM catalyzed by second-generation Grubbs catalysts is demonstrated in the construction of complex molecular architectures. For instance, this methodology has been employed in the synthesis of various heterocyclic compounds, including those with five- to nine-membered rings. nih.gov A notable application is the construction of a steroidal skeleton through a tandem enyne metathesis reaction, showcasing the catalyst's ability to facilitate intricate multi-step transformations in a single operation. nih.govbeilstein-journals.org

The nature of the alkyne terminus can impact the reaction outcome. While enynes with substituted alkynes often proceed smoothly, those with terminal alkynes can sometimes give lower yields. However, conducting the reaction under an atmosphere of ethylene can significantly improve the catalytic activity and product yield in such cases. nih.gov The choice of the N-heterocyclic carbene ligand on the ruthenium catalyst can also influence the efficiency of the RCEYM reaction. chim.it

The following table provides examples of intramolecular ring-closing enyne metathesis reactions facilitated by second-generation Grubbs catalysts, illustrating the diversity of accessible cyclic structures.

Table 1: Examples of Intramolecular Ring-Closing Enyne Metathesis (RCEYM) with Second-Generation Grubbs Catalysts

Entry Substrate Product Catalyst (mol%) Conditions Yield (%) Reference
1 N-Tosyl-N-(prop-2-yn-1-yl)prop-2-en-1-amine 1-Tosyl-2,5-dihydro-1H-pyrrole Grubbs II (3) Toluene (B28343), 80 °C 81 sigmaaldrich.cn
2 O-(prop-2-yn-1-yl)allyl ether 3,6-Dihydro-2H-pyran Grubbs II (3) Toluene, 80 °C 68 sigmaaldrich.cn
3 Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate Diethyl 3,6-dihydro-2H-pyran-4,4(5H)-dicarboxylate Grubbs II (5) CH2Cl2, reflux 95 uwindsor.ca
4 (E)-N-(but-2-en-1-yl)-N-(prop-2-yn-1-yl)tosylamide (E)-1-Tosyl-5-methyl-2,5-dihydro-1H-pyrrole Grubbs II (5) Toluene, 80 °C 75 sigmaaldrich.cn
5 A polyenyne precursor for a steroidal skeleton A tetracyclic steroidal diene Grubbs II Toluene, reflux High nih.govbeilstein-journals.org

Intermolecular Cross-Enyne Metathesis

Intermolecular cross-enyne metathesis provides a direct route to acyclic 1,3-dienes by coupling an alkene and an alkyne. Second-generation Grubbs catalysts have proven to be particularly effective for this transformation, demonstrating improved reactivity, especially for more challenging substrates like internal alkynes, which are often unreactive with first-generation catalysts. beilstein-journals.orgnih.gov This reaction is a powerful tool for the synthesis of complex molecules, as seen in the total synthesis of natural products like (-)-amphidinolide E, where a second-generation Grubbs catalyst was crucial for both an enyne and a subsequent cross-metathesis step. beilstein-journals.org

A common and highly useful variation of this reaction is the cross-metathesis of alkynes with ethylene, which furnishes 2-substituted 1,3-butadienes. beilstein-journals.orgmdpi.com The use of ethylene is advantageous as its self-metathesis is a non-productive reaction, which can simplify the product mixture. beilstein-journals.org The stereoselectivity of the intermolecular cross-enyne metathesis can be influenced by the reaction conditions. For instance, conducting the reaction under an ethylene atmosphere has been shown to stereoselectively produce 1,3-disubstituted butadienes with an E-configuration. nih.gov

The scope of the alkene partner is not limited to ethylene. Functionalized terminal alkenes, such as enol ethers, have been successfully employed in cross-enyne metathesis with both terminal and internal alkynes using second-generation Grubbs catalysts, leading to the regioselective formation of electron-rich dienes. nih.gov Furthermore, the cross-metathesis of silylated alkynes with terminal alkenes has been investigated, with the regioselectivity of the resulting diene being dependent on whether the alkyne is terminal or internal. beilstein-journals.org

The following table presents a selection of intermolecular cross-enyne metathesis reactions that utilize second-generation Grubbs catalysts, highlighting the variety of substrates and the resulting diene products.

Table 2: Examples of Intermolecular Cross-Enyne Metathesis with Second-Generation Grubbs Catalysts

Entry Alkyne Alkene Product Catalyst (mol%) Conditions Yield (%) E/Z Ratio Reference
1 1-Phenyl-1-propyne Ethylene (E)-2-Methyl-1-phenyl-1,3-butadiene Grubbs II (5) Toluene, 80 °C, 1 atm C2H4 92 >98:2 nih.gov
2 1-Octyne Ethylene 2-Hexyl-1,3-butadiene Grubbs II (5) Toluene, 80 °C, 1 atm C2H4 85 - nih.gov
3 Phenylacetylene Ethyl vinyl ether (E)-1-Ethoxy-4-phenyl-1,3-butadiene Grubbs II (10) Toluene, 80 °C, microwave 78 >95:5 beilstein-journals.orgnih.gov
4 Trimethyl(phenylethynyl)silane 1-Octene (B94956) (E)-1-Phenyl-1-(trimethylsilyl)deca-1,3-diene Grubbs II Toluene, reflux 72 3:1 beilstein-journals.org
5 Propargyl thiobenzoate Ethylene S-((2-methylenebut-3-en-1-yl)oxy)benzothioate Grubbs II Toluene, 60 °C, C2H4 88 - nih.gov

Viii. Polymerization Reactions Catalyzed by Second Generation Grubbs Catalysts

Ring-Opening Metathesis Polymerization (ROMP)

Ring-opening metathesis polymerization (ROMP) is a powerful method for the synthesis of a wide variety of polymers with diverse architectures and functionalities. The second-generation Grubbs catalyst is particularly effective in this process due to its high activity and tolerance to various functional groups. rsc.orgnih.gov

The second-generation Grubbs catalyst efficiently polymerizes strained cycloolefins such as norbornene, dicyclopentadiene (B1670491) (DCPD), and cyclooctene (B146475).

Norbornene: The ROMP of norbornene using the second-generation Grubbs catalyst has been extensively studied. This catalyst demonstrates high activity, leading to the formation of polynorbornene. nih.gov The catalyst's performance, in terms of turnover number, is significantly high in the polymerization of norbornene. nih.gov Polyisobutylene supported second-generation Grubbs catalysts have also been successfully used for the ROMP of norbornene and its derivatives, resulting in polymers with low ruthenium contamination. rsc.org

Dicyclopentadiene (DCPD): The polymerization of DCPD using the second-generation Grubbs catalyst is a key process in the production of polydicyclopentadiene (PDCPD), a tough, cross-linked thermoset polymer. ippi.ac.irresearchgate.net The ratio of monomer to catalyst has a significant impact on the mechanical properties of the resulting PDCPD. ippi.ac.irippi.ac.ir For instance, an increase in the monomer-to-catalyst ratio can lead to a decrease in tensile strength and modulus, while increasing the impact strength. ippi.ac.ir Studies have shown that a monomer to catalyst ratio of 10000:1 can yield PDCPD with optimal comprehensive mechanical properties. ippi.ac.irippi.ac.ir

Cyclooctene: The second-generation Grubbs catalyst is also effective for the ROMP of cyclooctene and its derivatives. researchgate.nettandfonline.com It has been used to synthesize aminated poly(cyclooctene) derivatives and functionalized macrocyclic oligo(cyclooctene)s. researchgate.netnih.gov Kinetic studies of the ROMP of cis-cyclooctene with this catalyst have been carried out using ¹H-NMR to determine the influence of temperature and chain transfer agents on the reaction rate. tandfonline.com

Table 1: Effect of Monomer to Catalyst Ratio on the Mechanical Properties of PDCPD

Monomer:Catalyst Ratio Bending Modulus (MPa) Tensile Strength (MPa) Impact Strength (kJ/m²) Glass Transition Temperature (°C)
10000:1 2100 52.4 30 147.6

Data sourced from a study on the optimization of the polymerization process of polydicyclopentadiene using the 2nd generation Grubbs' catalyst. ippi.ac.irippi.ac.ir

Under certain conditions, ROMP catalyzed by the second-generation Grubbs catalyst can exhibit characteristics of a living polymerization. This allows for precise control over the polymer's molecular weight, a narrow molecular weight distribution (low polydispersity index, PDI), and the synthesis of block copolymers. nih.govcore.ac.ukunifr.ch The use of a reversible chain-transfer agent in conjunction with catalytic amounts of the Grubbs catalyst can produce living ROMP polymers from norbornene derivatives. nih.govcore.ac.ukunifr.ch This method is more economical and environmentally friendly as it reduces the amount of the costly and toxic ruthenium catalyst required. nih.govcore.ac.ukunifr.ch The second-generation Hoveyda-Grubbs catalyst, a related catalyst, has also been successfully employed in catalytic living ROMP to produce polymers with narrow dispersity and controlled molecular weight. rsc.org

The high functional group tolerance of the second-generation Grubbs catalyst makes it an ideal choice for the synthesis of functionalized polymers and materials through ROMP. chemimpex.comnih.gov This allows for the incorporation of a wide range of functionalities into the polymer structure, leading to materials with tailored properties for various applications. chemimpex.comnih.gov For example, the catalyst has been used in the ROMP of amine-functionalized cyclooctene monomers to create aminated poly(cyclooctene) derivatives. researchgate.net It has also been employed to polymerize monomers carrying moieties such as ferrocene, coumarin, or a triisopropylsilyl-protected primary alcohol in a living fashion. nih.govcore.ac.ukunifr.ch Furthermore, the synthesis of functionalized and degradable polymers has been achieved through the ROMP of bicyclic oxazinones using the second-generation Grubbs catalyst. nih.gov

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic diene metathesis (ADMET) polymerization is a step-growth condensation polymerization that utilizes olefin metathesis to form polymers from α,ω-dienes. The second-generation Grubbs catalyst is also a highly effective catalyst for this type of polymerization.

The second-generation Grubbs catalyst is employed in the ADMET polymerization of α,ω-dienes to produce linear polyolefins and polyesters. For instance, it has been used in the copolymerization of diallyl disulfide with cyclooctene to synthesize polyolefins with adjustable disulfide content. researchgate.net This approach allows for the incorporation of cleavable disulfide units into the polymer backbone, rendering the material degradable. researchgate.net

In ADMET polymerization, control over the molecular weight and distribution of the resulting polymers is crucial. The choice of catalyst and reaction conditions plays a significant role in achieving this control. While the second-generation Grubbs catalyst is highly active in ADMET, it has been noted that it can also promote double bond isomerization, especially at higher temperatures, which can affect the regularity of the polymer structure. beilstein-journals.org However, under carefully controlled conditions, it is possible to synthesize polymers with desired molecular weights. For example, in the copolymerization of diallyl disulfide and cyclooctene, copolymers with molecular weights ranging from 5.8 kg·mol⁻¹ to 42.8 kg·mol⁻¹ were obtained. researchgate.net

Tandem Metathesis Polymerization Strategies

Tandem metathesis polymerization represents an innovative approach that combines multiple different metathesis reactions in a single, sequential process to synthesize complex polymer architectures from monomers that are often unreactive in conventional metathesis polymerization. A notable example of this strategy is the tandem ring-opening/ring-closing metathesis (RO/RCM) polymerization. This method ingeniously utilizes monomers containing both a cycloalkene and an alkyne moiety, functional groups that individually can be poor substrates for metathesis polymerization. acs.orgnih.gov

The core principle of tandem RO/RCM polymerization involves a relay-type mechanism. acs.orgnih.gov Research has shown that the polymerization proceeds via an "alkyne-first" pathway. acs.orgnih.gov In this process, the ruthenium catalyst, such as a second-generation Grubbs-Hoveyda catalyst, initially reacts with the alkyne group of the monomer. This is followed by an intramolecular ring-closing metathesis onto the adjacent cycloalkene, which subsequently undergoes ring-opening to propagate the polymerization. This tandem sequence effectively transforms monomers with low ring strain, like those containing cyclohexene (B86901), into well-defined polymers. acs.org

The success and rate of tandem RO/RCM polymerization are highly dependent on the monomer's structure. Key structural elements that influence reactivity include the ring size of the cycloalkene, the length of the alkyne-containing chain, and the nature of the linker unit connecting the two reactive moieties. acs.orgnih.gov For instance, monomers incorporating cyclohexene or cycloheptene (B1346976) have demonstrated high reactivity, leading to controlled polymerization. acs.org

In specific cases where a monomer is less reactive, adjusting the reaction conditions and the catalyst can overcome this limitation. For example, with a less reactive cyclopentene-containing monomer, a more thermally stable second-generation Grubbs-Hoveyda catalyst was employed at a higher temperature (50 °C) to achieve nearly complete conversion. acs.org However, this can sometimes lead to a broadening of the polymer dispersity (PDI) due to chain-transfer reactions. acs.org

The polymers synthesized through this tandem strategy feature a 1,3-diene moiety in each repeating unit of the polymer backbone. This functionality opens avenues for post-polymerization modification through reactions like the Diels-Alder reaction, allowing for the synthesis of a new family of functionalized polymers. acs.org

Table 1: Influence of Monomer Structure on Tandem RO/RCM Polymerization Using a Second-Generation Grubbs-Hoveyda Catalyst

MonomerCycloalkene Ring SizeCatalystTemperature (°C)Conversion (%)Polymer Dispersity (PDI)
Cyclohexene-based Monomer6-memberedSecond-Generation Grubbs-HoveydaAmbientHighNarrow
Cycloheptene-based Monomer7-memberedSecond-Generation Grubbs-HoveydaAmbientHighNarrow
Cyclopentene-based Monomer5-memberedSecond-Generation Grubbs-Hoveyda50~100Broad

Ix. Heterogenization and Immobilization of Second Generation Grubbs Catalysts

Strategies for Catalyst Immobilization

A variety of strategies have been developed to immobilize second-generation Grubbs catalysts, each with its own set of advantages and limitations. These methods can be broadly categorized into covalent attachment, non-covalent interactions, ligand exchange, and physical entrapment.

Covalent attachment involves the formation of a chemical bond between the catalyst, or a modified version of it, and the solid support. This is often achieved by modifying either the N-heterocyclic carbene (NHC) ligand or the alkylidene moiety of the catalyst to include a functional group that can react with the support surface. For instance, a silylated Grubbs-Hoveyda ruthenium-alkylidene complex can be used as a monomer in a sol-gel hydrolytic condensation process to create a hybrid silica (B1680970) material with the catalyst covalently integrated into the matrix mdpi.com. Another approach involves modifying the support surface with molecules bearing specific end groups, such as dicyclohexylphosphine (B1630591) (PCy2) or pyridine (B92270), which can then coordinate with the ruthenium center of the Grubbs catalyst acs.org. While covalent attachment can provide a very stable linkage, potentially minimizing leaching, the synthesis of the modified catalyst and support can be complex and may sometimes alter the catalyst's activity.

Non-covalent immobilization, primarily through adsorption and physisorption, offers a simpler and more direct method for heterogenizing Grubbs catalysts. This strategy relies on weaker interactions, such as hydrogen bonding and van der Waals forces, between the catalyst and the support surface. Mesoporous silica materials are particularly effective supports for this method due to their high surface area and abundance of silanol (B1196071) groups, which can interact with the catalyst rsc.org. The second-generation Hoveyda-Grubbs catalyst, in particular, shows a high affinity for physisorption on silica surfaces rsc.org. For example, a commercially available Hoveyda-Grubbs type catalyst was successfully immobilized on mesoporous molecular sieves MCM-41 and SBA-15 by simply mixing a suspension of the catalyst and the sieve material in toluene (B28343) at room temperature beilstein-journals.orgnih.gov. This process was found to be rapid and nearly quantitative, with 97% and 94% of the ruthenium complex transferred to the MCM-41 and SBA-15 surfaces, respectively beilstein-journals.orgnih.gov. While this method is straightforward, the strength of the interaction can be influenced by the solvent and substrate, potentially leading to catalyst leaching under certain reaction conditions beilstein-journals.orgnih.govnih.gov.

SupportCatalyst Loading (wt% Ru)Immobilization EfficiencyKey FindingReference
MCM-41 0.9897%Immobilization proceeds quickly and almost quantitatively at room temperature. beilstein-journals.orgnih.gov
SBA-15 0.9394%The immobilized catalyst exhibits high activity and selectivity in various metathesis reactions. beilstein-journals.orgnih.gov
Silica Gel 0.1 - 0.6Not specifiedHigh affinity of silica for the stable Hoveyda-Grubbs catalyst allows for easy preparation. researchgate.net

Ligand exchange provides a method for anchoring the catalyst to a support by replacing one of the catalyst's original ligands with a functional group tethered to the solid surface. This approach can be considered a form of covalent attachment, but the focus is on the direct interaction with the metal center. For example, the phosphine (B1218219) ligand on a second-generation Grubbs catalyst can be exchanged with a phosphine-functionalized support researchgate.net. Similarly, pyridine-functionalized supports can be used to anchor the catalyst acs.org. The stability and activity of the resulting heterogeneous catalyst are highly dependent on the nature of the new ligand-support bond. Research has shown that catalysts attached via dicyclohexylphosphine ligands exhibit higher activity and stability compared to those attached via pyridine ligands acs.org.

Encapsulation and entrapment involve physically confining the catalyst within the pores or cavities of a host material without the formation of a direct chemical bond. This "ship-in-a-bottle" approach can effectively prevent catalyst leaching while allowing reactants and products to diffuse to and from the active sites. Metal-Organic Frameworks (MOFs) are particularly promising materials for this strategy due to their well-defined porous structures and tunable cavity sizes mdpi.com. For instance, an ammonium-tagged second-generation Hoveyda-Grubbs catalyst, AquaMet™, has been combined with the MOF (Cr)MIL-101-SO3−, leading to non-covalent immobilization within the MOF's cavities through ion exchange mdpi.com. Another approach involves encapsulating the catalyst within alginate/mesoporous carbon beads, which provides a hydrophobic environment for the reaction to occur in water rsc.org. Entrapment can also be achieved through sol-gel processes, where the catalyst is mixed with precursors that form a porous network around it mdpi.comnih.gov.

Types of Solid Supports Utilized

The choice of solid support is crucial for the performance of the immobilized catalyst, influencing factors such as catalyst loading, accessibility of active sites, and mechanical stability. A wide range of materials have been investigated, with silica-based materials being among the most common.

Silica-based materials are widely used as supports due to their high surface area, tunable pore sizes, chemical inertness, and mechanical stability.

Silica Gel : Amorphous silica gel is a readily available and cost-effective support. The second-generation Hoveyda-Grubbs catalyst has been successfully immobilized on both silica powder and pellets through a simple and fast synthesis procedure researchgate.netscilit.com. The high affinity of silica gel for the catalyst allows for straightforward preparation of a heterogeneous system that is efficient in various metathesis reactions researchgate.net.

Mesoporous Silica (MCM-41 and SBA-15) : Ordered mesoporous silicas, such as MCM-41 and SBA-15, offer well-defined pore structures and high surface areas, making them excellent candidates for catalyst immobilization. These materials have been used extensively for the non-covalent immobilization of Hoveyda-Grubbs type catalysts beilstein-journals.orgnih.govnih.govresearchgate.net. The uniform and tunable pore diameters of these materials can influence catalytic activity and selectivity by imposing diffusional and confinement effects rsc.orgresearchgate.net. For example, in the metathesis of certain substrates, the larger pore size of SBA-15 can lead to higher catalytic activity compared to supports with smaller pores, as it facilitates the diffusion of reactants and products researchgate.net. The immobilization of Hoveyda-Grubbs catalysts on MCM-41 and SBA-15 has been shown to yield highly active and selective catalysts for various metathesis reactions, including ring-closing metathesis (RCM), ring-opening metathesis polymerization (ROMP), and cross-metathesis acs.orgbeilstein-journals.orgnih.gov.

Support MaterialPore Diameter (nm)Surface Area (m²/g)Key Features and Applications in Grubbs Catalyst Immobilization
Silica Gel Variable~300-800Readily available, cost-effective; used for simple adsorption/physisorption of Hoveyda-Grubbs catalysts.
MCM-41 ~2-4~1000High surface area, uniform hexagonal pore structure; effective for non-covalent immobilization, showing high catalyst loading and activity.
SBA-15 ~5-15~600-1000Larger, tunable pore size compared to MCM-41, thick pore walls providing good thermal and mechanical stability; larger pores can enhance diffusion and catalytic activity for bulky substrates.

Polymeric Supports

Polymers offer a versatile platform for the immobilization of Grubbs catalysts due to their diverse functionalization possibilities and tunable physical properties. The catalyst can be attached to the polymer backbone through various linkages, creating a solid-supported catalyst that retains high activity while allowing for easy recovery.

One common approach involves the use of functionalized polystyrene resins, such as Merrifield resin. Another strategy employs phase-selectively soluble polymers like polyisobutylene, which facilitates catalyst recovery after the reaction. This method has been successfully used in ring-opening metathesis polymerization (ROMP), yielding polymers with significantly lower ruthenium contamination compared to reactions using the non-supported catalyst.

A more advanced application involves creating biodegradable polymeric vesicles, or polymersomes, from block copolymers like poly(ethylene glycol)-b-poly(caprolactone-g-trimethylene carbonate). The Hoveyda-Grubbs second-generation catalyst can be covalently attached to the polymer backbone before it self-assembles into vesicles. nih.gov The successful complexation of the catalyst is often confirmed by ¹H NMR spectroscopy, identified by the characteristic carbene singlet signal. nih.gov These catalyst-loaded polymersomes can act as "artificial organelles," promoting reactions like ring-closing metathesis within specific environments. nih.gov

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials that have emerged as promising supports for catalysts. Their large internal surface area and well-defined pore structures can accommodate guest molecules like the Grubbs catalyst, potentially enhancing stability and selectivity. The catalyst molecules are typically too large to be incorporated during the solvothermal synthesis of the MOF, necessitating post-synthetic immobilization strategies. mdpi.com

Non-covalent immobilization is a common and effective method. For instance, ammonium-tagged Hoveyda-Grubbs second-generation catalysts have been successfully immobilized inside aluminum-based MOFs such as (Al)MIL-101-NH₂. mdpi.comacs.org The immobilization can be achieved through simple impregnation or by leveraging specific interactions like acid-base neutralization, where a catalyst with a basic amine tag is anchored to a sulfonic acid-tagged MOF. mdpi.com Another approach is ion exchange, where a cationic ruthenium complex is supported within a MOF like (Cr)MIL-101-SO₃Na. mdpi.com

Confining the catalyst within the MOF's cavities can improve performance by preventing bimolecular decomposition pathways that lead to inactive Ru-hydride species. mdpi.com The strong binding between the catalyst and the MOF's internal Lewis acidic sites can result in negligible leaching, even when washed with polar solvents. mdpi.com

Enzyme Conjugates and Biocatalytic Hybrid Systems

Creating hybrid catalysts by conjugating organometallic complexes with biomolecules like enzymes combines the unique reactivity of the metal catalyst with the selectivity and environmentally benign nature of biocatalysis. The Hoveyda-Grubbs second-generation catalyst has been successfully integrated with enzymes, particularly lipases, to create novel heterogeneous biocatalytic systems. mdpi.com

Several strategies have been developed for this conjugation:

Immobilization on Resins: The catalyst can be immobilized on functionalized macroporous resins, such as those activated with epoxy or phenylboronic acid groups. mdpi.com

Sol-Gel Entrapment: The catalyst and an enzyme, like Candida antarctica lipase (B570770) B (CAL-B), can be co-entrapped within a sol-gel matrix, for example, using tetraethyl orthosilicate. This method yields a solid hybrid catalyst with good activity in both organic and aqueous media. mdpi.com

Covalent Attachment to Immobilized Enzymes: In a multi-step approach, a lipase is first covalently immobilized on a support like epoxy-Sepharose, after which the Grubbs catalyst is conjugated to the immobilized enzyme. mdpi.com

These hybrid systems demonstrate the potential to perform complex chemical transformations, such as ring-closing metathesis (RCM), under mild, aqueous conditions. mdpi.com

Characterization of Immobilized Systems

Thorough characterization is essential to confirm the successful immobilization of the Grubbs catalyst and to understand the structure of the heterogeneous system. A variety of analytical techniques are employed to verify the attachment and quantify the amount of catalyst loaded onto the support.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool. For instance, the successful covalent attachment of a Hoveyda-Grubbs catalyst to a polymer can be confirmed by the appearance of the characteristic ruthenium carbene proton signal in the ¹H NMR spectrum. nih.gov

Microscopy and Elemental Analysis: Scanning Electron Microscopy (SEM) combined with Energy Dispersive X-ray (EDX) analysis can be used to study the morphology of the support and confirm the homogeneous distribution of the catalyst throughout the material. researchgate.net

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive technique used to precisely quantify the amount of metal (ruthenium) present in the system. It is used to determine the initial catalyst loading on the support by analyzing the supernatant after immobilization. mdpi.com It is also crucial for measuring the extent of catalyst leaching into the reaction products.

Performance of Heterogeneous Catalysts

The primary motivations for heterogenizing the Grubbs second-generation catalyst are to enhance its reusability and to ensure the purity of the reaction products by preventing metal contamination. The performance of these immobilized systems is therefore judged on these key metrics.

Reusability and Recyclability

A major advantage of immobilized catalysts is the potential for multiple reuse cycles, which significantly lowers process costs. The stability of the linkage between the catalyst and the support is critical for maintaining activity over repeated uses.

Enzyme-Hybrid Systems: A sol-gel entrapped Hoveyda-Grubbs-lipase conjugate was reused three times in a ring-closing metathesis reaction, retaining 60% of its initial activity in the third cycle. mdpi.com

Polymer-Encapsulated Systems: A Hoveyda-Grubbs second-generation catalyst encapsulated in magnetically separable alginate/mesoporous carbon beads could be reused up to seven times for RCM reactions in water. researchgate.net

MOF-Supported Catalysts: Catalysts immobilized in MOFs have demonstrated high turnover numbers (TONs), reaching up to 8900 in RCM reactions, indicating exceptional stability and efficiency that allows for application in continuous flow reactors. acs.org

Table 1. Reusability of Various Immobilized Grubbs Second-Generation Catalyst Systems
Catalyst SystemSupport MaterialReaction TypeNumber of CyclesFinal Activity (Relative to Initial)Reference
Hoveyda-Grubbs-LipaseSol-GelRCM360% mdpi.com
Hoveyda-Grubbs 2nd Gen.Alginate/Mesoporous CarbonRCM7N/A researchgate.net
Tagged Hoveyda-Grubbs(Al)MIL-101-NH₂ MOFRCMHigh TON (8900)High Stability acs.org

Catalyst Leaching and Product Purity

For applications in pharmaceuticals and fine chemicals, minimizing metal contamination in the final product is paramount. Leaching of the ruthenium catalyst from the solid support is a critical issue that affects product purity and the long-term viability of the heterogeneous catalyst.

Robust anchoring of the catalyst is key to preventing leaching. Studies on polyisobutylene-supported catalysts have shown that they can produce polymers with low levels of ruthenium contamination. wikipedia.org Similarly, systems where the Hoveyda-Grubbs second-generation catalyst is immobilized on silica have demonstrated very low ruthenium contamination in the products, often at parts-per-billion (ppb) levels.

The choice of support and immobilization strategy significantly impacts leaching. For example, non-covalent but strong acid-base or ionic interactions within MOF supports have been shown to result in negligible catalyst leaching. mdpi.com Desorption studies on a phenol-tagged catalyst in an (Al)MIL-101-NH₂ MOF showed that less than 10% of the catalyst was washed out even after extensive rinsing with toluene and dichloromethane (B109758), highlighting the robustness of the immobilization. mdpi.com Encapsulation within alginate/mesoporous carbon beads has also proven effective, with no significant ruthenium leaching observed during RCM reactions in water. researchgate.net

Table 2. Ruthenium Leaching from Supported Grubbs Second-Generation Catalysts
Support MaterialImmobilization StrategyObserved LeachingReference
SilicaPhysisorptionLow (ppb levels)
(Al)MIL-101-NH₂ MOFNon-covalent (Phenol Tag)<10% after extensive washing mdpi.com
Alginate/Mesoporous CarbonEncapsulationNot significant researchgate.net
PolyisobutyleneCovalent linkageLow contamination wikipedia.org

Activity and Selectivity in Heterogeneous Environments

The immobilization of second-generation Grubbs catalysts onto solid supports is a critical strategy for enhancing their practical utility, primarily by facilitating catalyst-product separation and enabling recycling. However, this transition from a homogeneous to a heterogeneous environment invariably impacts the catalyst's activity and selectivity. The nature of the support, the linking strategy, and the reaction conditions all play crucial roles in the performance of the immobilized catalyst.

In many instances, heterogenized catalysts exhibit lower activity compared to their homogeneous counterparts. illinois.edu For example, a Hoveyda-Grubbs second-generation catalyst immobilized on functionalized resins showed significantly lower reaction rates in ring-closing metathesis (RCM) than the soluble version. mdpi.comnih.gov Specifically, when immobilized on an epoxy-Sepabeads support, the catalyst achieved 53% conversion after 24 hours, while a phenylboronic acid-functionalized support yielded 50% conversion after 96 hours. mdpi.comnih.gov Despite the reduced activity, the boronic acid-linked catalyst could be recycled once, maintaining its initial performance. mdpi.comnih.gov

Conversely, strategic selection of linkers and supports can yield heterogeneous catalysts with activity and selectivity comparable or even superior to the free catalyst. When immobilized on PEGylated Merrifield resin, a Grubbs-type catalyst demonstrated higher efficiency and selectivity in the metathesis of leaf alcohols. nih.gov The long polyethylene (B3416737) glycol (PEG) linker is thought to provide sufficient distance between the catalytic center and the resin support, allowing the catalyst to behave as if it were in a homogeneous environment. nih.gov This particular system could be reused for up to five cycles with only a 10.5% loss in activity. nih.gov

Support materials like mesoporous molecular sieves (e.g., SBA-15 and MCM-41) have also been employed successfully. acs.org Grubbs catalysts attached to these supports via dicyclohexylphosphine ligands showed high activity in RCM, ring-opening metathesis polymerization (ROMP), and cross-metathesis, achieving turnover numbers (TONs) ranging from 200 to 2000. acs.org Filtration tests confirmed that the catalysis was truly heterogeneous with low levels of ruthenium leaching observed. acs.org Encapsulation is another effective method; a Hoveyda-Grubbs second-generation catalyst encapsulated in magnetically separable alginate/mesoporous carbon beads achieved quantitative yields in the RCM of diethyl diallylmalonate in water and could be reused up to seven times. rsc.org

Table 1: Performance of Heterogenized Second-Generation Grubbs Catalysts in Ring-Closing Metathesis (RCM)

Catalyst System Support Material Substrate Conversion Time (h) Recyclability Source
Hoveyda-Grubbs II Epoxy-Sepabeads Diethyldiallylmalonate 53% 24 Not Reported mdpi.comnih.gov
Hoveyda-Grubbs II Phenylboronic acid resin Diethyldiallylmalonate 50% 96 1 cycle (maintained activity) mdpi.comnih.gov
Grubbs-type PEGylated Merrifield Resin Leaf Alcohols >95% Not Reported 5 cycles (~10% activity loss) nih.gov
Hoveyda-Grubbs II Alginate/Mesoporous Carbon Diethyldiallylmalonate Quantitative Not Reported 7 cycles rsc.org

Application in Continuous Flow Reactors

The immobilization of second-generation Grubbs catalysts is particularly advantageous for their use in continuous flow reactors. This combination addresses several challenges inherent in batch processing, such as catalyst separation, product purity, and process scalability. researchgate.net Flow chemistry setups using packed-bed reactors filled with the immobilized catalyst allow for continuous production with minimal manual intervention. researchgate.net

A key benefit of this approach is the significant reduction of ruthenium contamination in the final product. researchgate.net Homogeneous catalysts often require extensive purification steps to remove residual metal, which is critical for applications in pharmaceuticals and fine chemicals. illinois.edu Heterogeneous systems, by their nature, retain the catalyst within the reactor, leading to products with very low ruthenium levels (often in the parts-per-billion range). researchgate.net

The stability and longevity of the immobilized catalyst are paramount for successful continuous flow operations. A Hoveyda-Grubbs second-generation catalyst immobilized on silica has demonstrated remarkable robustness, remaining stable for at least 4000 turnover numbers in a continuous reactor setup. researchgate.net This long-term stability is crucial for the economic viability of industrial-scale processes.

Continuous flow systems also offer enhanced control over reaction parameters, which can improve efficiency and selectivity. For instance, in the synthesis of goniothalamin, concerns over catalyst leaching and recycling in batch processes led to the consideration of flow chemistry as a more suitable alternative for large-scale production. ucl.ac.uk The ability to precisely manage residence time, temperature, and substrate concentration in a flow reactor can help minimize side reactions and catalyst deactivation. researchgate.net

Despite the advantages, challenges such as catalyst leaching, even at low levels, and potential decreases in activity over time remain areas of active research. ucl.ac.uk The design of the support and the method of catalyst attachment are critical to mitigating these issues. For example, catalysts permanently bonded through N-heterocyclic carbene (NHC) ligands into the channels of flow-through systems have shown great stability and activity in RCM reactions, paving the way for robust on-column reaction monitoring and high-throughput experimentation. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Metathesis with Immobilized Catalysts

Feature Batch Processing Continuous Flow Processing Source
Catalyst Separation Requires post-reaction separation (e.g., chromatography) Catalyst is retained in the reactor; separation is inherent illinois.eduucl.ac.uk
Product Purity Higher risk of metal contamination Significantly lower metal leaching (ppb levels) researchgate.net
Scalability Can be challenging for large quantities More straightforward to scale up by extending operation time ucl.ac.uk
Catalyst Lifetime Limited to a single batch (unless recycled) Can achieve high turnover numbers (e.g., >4000 TON) researchgate.net
Process Control Less precise control over reaction parameters Precise control over residence time, temperature, flow rate researchgate.net

X. Green Chemistry Principles and Sustainability in Second Generation Grubbs Catalysis

Atom Economy and Reduced Waste Generation

Atom economy, a central concept in green chemistry, is maximized in reactions where the majority of atoms from the reactants are incorporated into the final product. Olefin metathesis reactions catalyzed by second-generation Grubbs catalysts are often cited for their high atom economy. These reactions rearrange carbon-carbon double bonds, and in many cases, the only byproduct is a small, volatile olefin like ethylene (B1197577), which can be readily removed. umicore.com

Acyclic Diene Metathesis (ADMET) polymerization, for instance, is a step-growth polymerization that proceeds with high atom economy, producing a polymer and a small molecule condensate (e.g., ethylene). rsc.org This method, facilitated by catalysts like the second-generation Grubbs catalyst, allows for the synthesis of well-defined polymers from diene monomers with minimal waste. The efficiency of these reactions leads to highly selective transformations with excellent yields, often requiring minimal purification of the final products. rsc.org This contrasts sharply with many traditional synthetic methods that generate significant amounts of stoichiometric byproducts, leading to a higher E-factor (Environmental factor, the mass ratio of waste to desired product). The use of catalytic amounts of the Grubbs catalyst further contributes to waste reduction. rsc.orghannahsivak.com

The following table provides a conceptual comparison of the atom economy for a generic ring-closing metathesis (RCM) reaction versus a classical stoichiometric reaction that might be used to achieve a similar transformation, illustrating the green advantage of the Grubbs-catalyzed approach.

Reaction TypeGeneric TransformationKey ReagentsByproductsAtom Economy
Ring-Closing Metathesis (RCM)Acyclic Diene → Cyclic AlkeneGrubbs 2nd Gen. Catalyst (catalytic)Ethylene (volatile)High
Wittig Reaction (example of classical synthesis)Aldehyde/Ketone + Phosphonium Ylide → AlkeneStoichiometric Phosphonium YlideTriphenylphosphine (B44618) oxideLow

Solvent Selection and Green Solvents in Metathesis

Historically, olefin metathesis reactions have been conducted in chlorinated and aromatic solvents such as dichloromethane (B109758) (DCM) and toluene (B28343). rsc.org While effective, these solvents pose significant health and environmental risks. A key focus in greening metathesis has been the identification and implementation of more benign solvent alternatives. Research has demonstrated the viability of performing Grubbs-catalyzed metathesis in a range of "green" solvents.

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.gov While second-generation Grubbs catalysts are generally insoluble in water, modifications, such as attaching a polyethylene (B3416737) glycol chain, have been developed to create water-soluble catalysts for reactions like ring-closing metathesis in aqueous media. nih.govodu.edu Other less hazardous reaction media that have been successfully investigated include ionic liquids, esters, and ethers derived from renewable sources. rsc.org

A systematic study evaluated the performance of various commercial Ru-based catalysts, including second-generation types, in non-traditional, greener solvents. The results indicated that ester solvents, such as ethyl acetate (B1210297) (EtOAc), can yield similar efficiencies and selectivities to reactions run in DCM or toluene, particularly at elevated temperatures. rsc.org The table below summarizes the performance of Grubbs-type catalysts in various green solvents for specific metathesis reactions.

Green SolventAbbreviationReaction TypeCatalyst TypeGeneral OutcomeReference
WaterH₂ORing-Closing Metathesis (RCM)Modified Water-Soluble GrubbsEffective with specialized catalysts. nih.gov nih.gov
Ethyl AcetateEtOAcCross Metathesis (CM), Ring Opening Polymerization (ROP)Grubbs-type NHC catalystsYields comparable to traditional solvents at 70 °C. rsc.org rsc.org
Dimethyl CarbonateDMCCM, ROPGrubbs-type NHC catalystsEvaluated as a green alternative. rsc.org rsc.org
2-Methyltetrahydrofuran2-MeTHFCM, ROPGrubbs-type NHC catalystsConsidered a bio-based green solvent. rsc.org rsc.org
Cyclopentyl methyl etherCPMECM, ROPGrubbs-type NHC catalystsInvestigated as a greener alternative. rsc.org rsc.org

Energy Efficiency Considerations

The ability to perform these reactions under mild conditions contrasts with many industrial processes that require high temperatures and pressures, contributing to a smaller carbon footprint for the synthesis of target molecules. rsc.org Furthermore, the high efficiency of the catalyst can lead to shorter reaction times, which also translates to energy savings on an industrial scale. The development of highly active catalysts means that less energy is wasted on driving sluggish or inefficient reactions.

Use of Renewable Feedstocks in Metathesis Polymerization

The transition from a fossil fuel-based economy to one based on renewable resources is a critical sustainability goal. Olefin metathesis catalyzed by second-generation Grubbs catalysts provides a powerful platform for converting biorenewable feedstocks into valuable chemicals and polymers. umicore.com Vegetable oils, such as soybean oil, and their derivatives like methyl oleate (B1233923), are abundant, renewable sources of fatty acids containing carbon-carbon double bonds. sigmaaldrich.comacs.org

Metathesis reactions, such as ethenolysis (cross-metathesis with ethylene), can be used to break down the long chains of fatty acid esters into shorter, more functional molecules that serve as platform chemicals for polymers and other materials. acs.orgresearchgate.net For example, the ethenolysis of methyl oleate yields 1-decene (B1663960) and methyl 9-decenoate, which are valuable chemical intermediates. acs.org The high tolerance of Grubbs catalysts to the functional groups present in these natural feedstocks makes them particularly well-suited for these transformations. sigmaaldrich.cn This approach allows for the production of bio-based polymers and chemicals, reducing the reliance on petrochemicals. rsc.org

Integration with Biocatalysis for Sustainable Transformations

Combining the selectivity and efficiency of metal catalysis with the mild, aqueous conditions of biocatalysis represents a frontier in sustainable chemistry. The integration of Grubbs catalysts with enzymes can create powerful hybrid catalytic systems. A notable example is the development of heterogeneous catalysts by conjugating a Hoveyda-Grubbs second-generation catalyst with a lipase (B570770) enzyme. mdpi.comnih.gov

In one approach, the enzyme Candida antarctica lipase B (CALB) was used as a scaffold to immobilize the Grubbs catalyst. mdpi.comnih.gov This hybrid catalyst demonstrated good activity in ring-closing metathesis reactions in both organic and aqueous media. nih.gov This strategy offers several advantages:

Heterogenization : Immobilizing the catalyst on a biological support allows for easier separation and recycling of the expensive ruthenium catalyst.

Aqueous Media : It enables metathesis to be performed in environmentally benign aqueous buffer solutions. mdpi.com

Tandem Reactions : It opens the door for one-pot tandem reactions where an enzymatic transformation is followed by a metathesis reaction, increasing process efficiency.

The table below details the findings from a study on lipase-Grubbs catalyst conjugates for RCM in aqueous media.

Catalyst SystemReactionSolventTemperatureKey FindingReference
Hoveyda-Grubbs 2nd Gen. + CALB (Sol-gel preparation)RCM of diethyldiallylmalonateToluene25 °CGood activity demonstrated. nih.gov
Hoveyda-Grubbs 2nd Gen. + CALB (Immobilized on epoxy-Sepharose)RCM of diethyldiallylmalonateAqueous Buffer25 °CExcellent conversion values achieved. mdpi.com mdpi.com

This integration of organometallic catalysis with biocatalysis provides a sustainable pathway for complex chemical transformations, harnessing the strengths of both catalytic worlds. core.ac.uk

Q & A

Q. What structural modifications distinguish Grubbs second generation catalyst from the first generation, and how do these enhance catalytic activity?

The second generation catalyst replaces one phosphine ligand with a stronger σ-donor N-heterocyclic carbene (NHC), improving thermal stability and activity. This modification allows for faster initiation and broader substrate tolerance, including sterically hindered and electron-deficient alkenes (e.g., α,β-unsaturated carbonyls) .

Property Grubbs 1st Gen Grubbs 2nd Gen
Ligand SystemPhosphine-basedNHC + Phosphine
Substrate ScopeLimitedBroad (1,1-/1,2-disubstituted alkenes)
Thermal StabilityModerateHigh

Q. How do reaction conditions (temperature, solvent) influence the efficiency of this compound catalyst in olefin metathesis?

  • Temperature : Lower initiation temperatures (e.g., 40–60°C) are feasible due to the NHC ligand’s stability. For example, Hoveyda-Grubbs (a related catalyst) operates efficiently at ambient temperatures .
  • Solvent : Polar aprotic solvents (e.g., dichloromethane, toluene) are preferred to stabilize the ruthenium intermediate. Avoid protic solvents, which can deactivate the catalyst .

Q. What are the primary applications of this compound catalyst in academic research?

Key applications include:

  • Ring-Closing Metathesis (RCM) : Synthesis of macrocycles and natural products.
  • Cross-Metathesis (CM) : Coupling of alkenes for C–C bond formation.
  • Ring-Opening Metathesis Polymerization (ROMP) : Production of functionalized polymers .

Advanced Research Questions

Q. How can mechanistic studies using isotopic labeling (e.g., deuterium) clarify the catalytic cycle of this compound catalyst?

Isotopic labeling (e.g., NaBD₄) allows tracking of Ru–H/D exchange during alkene coordination. For example, deuterium incorporation into products confirms the intermediacy of Ru–D species, supporting a carbene-mediated pathway .

Q. What strategies mitigate catalyst deactivation when using this compound catalyst with oxygen- or moisture-sensitive substrates?

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude O₂/H₂O.
  • Solvent Purity : Dry solvents over molecular sieves; degas via freeze-pump-thaw cycles.
  • Additives : Additives like CuI can scavenge trace oxygen .

Q. How do steric and electronic effects of substrates influence reaction outcomes in cross-metathesis?

  • Steric Effects : Bulky substituents slow metathesis due to hindered alkene coordination. Use higher catalyst loadings (5–10 mol%) for such cases.
  • Electronic Effects : Electron-withdrawing groups (e.g., esters) stabilize the metallocyclobutane intermediate, accelerating reaction rates .

Q. What methodologies resolve contradictions in reported catalytic activity for this compound catalyst across studies?

  • Control Experiments : Standardize substrate purity, solvent quality, and reaction monitoring (e.g., in situ NMR).
  • Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions to isolate variables like temperature or solvent effects .

Q. How can kinetic vs. thermodynamic control optimize product selectivity in RCM using this compound catalyst?

  • Kinetic Control : Short reaction times and low temperatures favor less stable, faster-forming products.
  • Thermodynamic Control : Prolonged heating shifts equilibrium toward more stable products (e.g., macrocycles via entropy-driven ROMP) .

Data-Driven Insights

Table 1 : Comparative Performance of Grubbs Catalysts in Model Reactions

Reaction Type Grubbs 1st Gen (Yield %) Grubbs 2nd Gen (Yield %)
Ring-Closing Metathesis65–7585–95
Cross-Metathesis50–6075–85
ROMP (Mw, kDa)20–5050–100

Data adapted from experimental studies in and .

Methodological Recommendations

  • Catalyst Handling : Store under inert gas; avoid prolonged exposure to air .
  • Reaction Optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst loading .
  • Troubleshooting Failed Reactions : Characterize byproducts via GC-MS or MALDI-TOF to identify decomposition pathways (e.g., β-hydride elimination) .

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